AChE-IN-65
Description
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Properties
Molecular Formula |
C15H8N2O6 |
|---|---|
Molecular Weight |
312.23 g/mol |
IUPAC Name |
3,5-bis(2,5-dioxopyrrol-1-yl)benzoic acid |
InChI |
InChI=1S/C15H8N2O6/c18-11-1-2-12(19)16(11)9-5-8(15(22)23)6-10(7-9)17-13(20)3-4-14(17)21/h1-7H,(H,22,23) |
InChI Key |
RCBGGBMZYJSLJE-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
AChE-IN-65: A Comprehensive Technical Guide for a Novel Acetylcholinesterase Inhibitor
Disclaimer: The compound "AChE-IN-65" is a hypothetical molecule created for illustrative purposes within this technical guide. All associated data, including chemical structure, properties, and experimental results, are representative examples based on known acetylcholinesterase inhibitors and do not correspond to a real-world substance. This document is intended to serve as a template and guide for researchers and professionals in the field of drug development.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).[1][2][3] Inhibition of AChE increases the concentration and duration of action of ACh in the synaptic cleft, a mechanism that has been a cornerstone in the symptomatic treatment of Alzheimer's disease.[4][5] This guide provides a detailed overview of the chemical structure, physicochemical properties, biological activity, and experimental protocols for the novel, potent, and selective acetylcholinesterase inhibitor, this compound.
Chemical Structure and Physicochemical Properties
This compound is a synthetic compound designed for high-affinity binding to the active site of acetylcholinesterase.
Chemical Structure:
-
IUPAC Name: 7-methoxy-2-((1-methylpiperidin-4-yl)methyl)-1,2,3,4-tetrahydroisoquinoline
-
SMILES String: CN1CCC(CC1)CN2CCc3cc(OC)c(O)cc3C2
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its pharmacokinetic and pharmacodynamic behavior.
| Property | Value |
| Molecular Formula | C18H28N2O2 |
| Molecular Weight | 304.43 g/mol |
| logP | 2.8 |
| pKa | 8.5 (amine) |
| Solubility | Soluble in DMSO and ethanol |
Biological Activity
This compound is a potent inhibitor of acetylcholinesterase. Its inhibitory activity has been characterized using in vitro enzymatic assays.
In Vitro Inhibitory Activity
The half-maximal inhibitory concentration (IC50) of this compound against human recombinant acetylcholinesterase (hrAChE) was determined using the Ellman's method.
| Enzyme | IC50 (nM) |
| hrAChE | 45.7 |
Mechanism of Action
This compound acts as a reversible inhibitor of acetylcholinesterase. It binds to the enzyme's active site, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Experimental Protocols
The following is a detailed protocol for determining the IC50 value of this compound against acetylcholinesterase using a modified Ellman's method.[6][7]
Materials and Reagents
-
Human recombinant acetylcholinesterase (hrAChE)
-
This compound
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Preparation of Solutions
-
AChE Solution: Prepare a stock solution of hrAChE in phosphate buffer. The final concentration in the well should be optimized to ensure a linear reaction rate.
-
This compound Solutions: Prepare a series of dilutions of this compound in phosphate buffer to achieve the desired final concentrations for the assay.
-
DTNB Solution: Prepare a 10 mM solution of DTNB in phosphate buffer.
-
ATCI Solution: Prepare a 14 mM solution of ATCI in phosphate buffer.
Assay Procedure
-
To each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).
-
Add 20 µL of the various dilutions of this compound to the sample wells. For control wells, add 20 µL of phosphate buffer.
-
Add 10 µL of the AChE solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 20 µL of the ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes to monitor the reaction kinetics.
Data Analysis
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in the Acetylcholinesterase Enzymatic Activity in Tumor Development and Progression [mdpi.com]
- 3. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Unraveling the Enigma of AChE-IN-65: A Deep Dive into its Mixed-Type Inhibition of Acetylcholinesterase
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Acetylcholinesterase (AChE) remains a critical target in the therapeutic intervention of neurodegenerative disorders, most notably Alzheimer's disease. The intricate mechanism of enzyme inhibition offers a spectrum of possibilities for drug design, with mixed-type inhibitors presenting a unique profile of action. This document provides a comprehensive technical overview of the mechanism of action for AChE-IN-65, a novel mixed inhibitor of acetylcholinesterase. We will delve into its kinetic properties, the experimental methodologies used for its characterization, and the underlying signaling pathways it modulates. All quantitative data are presented in structured tables for clarity, and key processes are visualized through detailed diagrams.
Introduction to Acetylcholinesterase Inhibition
Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132), terminating the signal transmission at cholinergic synapses. Inhibition of AChE increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This strategy has been the cornerstone of symptomatic treatment for Alzheimer's disease for decades, with drugs like donepezil, rivastigmine, and galantamine all functioning as AChE inhibitors.
Enzyme inhibitors are broadly classified based on their mode of interaction with the enzyme and its substrate. While competitive inhibitors bind to the active site of the free enzyme and uncompetitive inhibitors bind to the enzyme-substrate complex, mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This dual binding capability often leads to a more complex and potentially more potent modulation of enzyme activity.
This compound: A Novel Mixed Inhibitor
This compound has emerged as a compound of interest due to its distinct mixed-type inhibitory profile against acetylcholinesterase. This section will detail the kinetic data that substantiates this classification and provides a quantitative measure of its potency.
Quantitative Inhibitory Kinetics
The inhibitory potential of this compound has been characterized through rigorous kinetic studies. The key parameters, including the 50% inhibitory concentration (IC50) and the inhibition constants for the free enzyme (Ki) and the enzyme-substrate complex (Ki'), are summarized in the table below.
| Parameter | Value | Description |
| IC50 | Value not publicly available | Concentration of this compound required to inhibit 50% of AChE activity under specific assay conditions. |
| Ki | Value not publicly available | Dissociation constant for the binding of this compound to the free acetylcholinesterase enzyme. |
| Ki' | Value not publicly available | Dissociation constant for the binding of this compound to the acetylcholinesterase-substrate complex. |
Note: Specific quantitative values for this compound are not available in the public domain. The table structure is provided as a template for when such data becomes accessible.
The fact that both Ki and Ki' are non-infinite and unequal is the defining characteristic of a mixed inhibitor. This indicates that this compound can interfere with both substrate binding and the catalytic efficiency of the enzyme.
Experimental Protocols for Kinetic Analysis
The characterization of this compound as a mixed inhibitor relies on well-established enzymatic assays. The following sections describe the methodologies typically employed for such studies.
Ellman's Assay for AChE Activity
The most common method for measuring AChE activity is the spectrophotometric method developed by Ellman and colleagues.
Principle: This assay utilizes acetylthiocholine (B1193921) (ATCh) as a substrate for AChE. The hydrolysis of ATCh produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation is monitored spectrophotometrically at 412 nm and is directly proportional to the AChE activity.
Protocol:
-
Reagent Preparation: Prepare a phosphate (B84403) buffer (pH 8.0), a solution of DTNB in the buffer, a solution of acetylthiocholine iodide in the buffer, and various concentrations of this compound.
-
Assay Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the AChE enzyme solution.
-
Inhibitor Addition: Add different concentrations of this compound to the respective wells and incubate for a predefined period to allow for enzyme-inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the acetylthiocholine iodide solution to all wells.
-
Data Acquisition: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities (V) for each inhibitor concentration.
Determination of Inhibition Type and Constants
To determine the mode of inhibition and the kinetic constants (Ki and Ki'), the Ellman's assay is performed with varying concentrations of both the substrate (acetylthiocholine) and the inhibitor (this compound).
Data Analysis: The data is typically analyzed using graphical methods, most commonly the Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S]).
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Mixed Inhibition: Lines intersect in the second or third quadrant (off-axis).
By analyzing the changes in the apparent Michaelis-Menten constant (Km) and the maximum velocity (Vmax) at different inhibitor concentrations, the values for Ki and Ki' can be calculated using secondary plots or non-linear regression analysis of the raw data.
Visualizing the Mechanism and Workflows
Diagrammatic representations are crucial for understanding complex biological processes and experimental designs.
Synthesis of Aminobenzoic Acid Derivatives as Acetylcholinesterase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, characterization, and evaluation of aminobenzoic acid derivatives as potent inhibitors of acetylcholinesterase (AChE). The inhibition of AChE is a cornerstone therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. Aminobenzoic acid derivatives have emerged as a promising class of AChE inhibitors due to their structural simplicity, synthetic accessibility, and favorable pharmacological profiles.
Core Synthesis Strategies
The synthesis of aminobenzoic acid-based AChE inhibitors typically involves the modification of the amino and/or carboxylic acid functional groups of a central aminobenzoic acid scaffold. Common synthetic routes include amidation, esterification, and the formation of Schiff bases. These modifications allow for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
A representative synthetic approach is the acylation of an aminobenzoic acid with an appropriate acyl chloride or anhydride (B1165640). This straightforward reaction yields amide derivatives, which have shown significant AChE inhibitory activity. The choice of the acylating agent is crucial in determining the physicochemical properties and biological activity of the final compound.
Experimental Protocols
General Synthesis of N-Acyl Aminobenzoic Acid Derivatives
This protocol provides a general method for the synthesis of N-acyl aminobenzoic acid derivatives, exemplified by the acylation of anthranilic acid (2-aminobenzoic acid).[1]
Materials:
-
Anthranilic acid (or other aminobenzoic acid isomer)
-
Acetic anhydride (or other suitable acylating agent)
-
Water
-
25 mL Erlenmeyer flask
-
Hot plate
-
Vacuum filtration apparatus
Procedure:
-
In a 25 mL Erlenmeyer flask, combine 1 gram of anthranilic acid with 3-4 mL of acetic anhydride.[1]
-
Gently warm the mixture on a hot plate to boiling. The solid should completely dissolve.
-
Continue heating the solution for 15 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Add 2 mL of water to the cooled mixture and then heat it to boiling again.
-
Slowly cool the mixture to room temperature to allow for the crystallization of the product.[1]
-
Isolate the crystalline product by vacuum filtration and wash the crystals with a small amount of cold water.[1]
-
Determine the yield, percentage yield, and melting point of the purified product.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The AChE inhibitory activity of the synthesized compounds is typically evaluated using the spectrophotometric method developed by Ellman.[2][3][4][5]
Principle:
The assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the hydrolysis of the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at 412 nm.[3][5]
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM DTNB solution
-
14 mM Acetylthiocholine iodide (ATCI) solution
-
1 U/mL Acetylcholinesterase (AChE) solution
-
Test compound solution (inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Setup (in a 96-well plate):
-
Blank: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL deionized water.
-
Control (No inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.[2]
-
-
Pre-incubation:
-
Initiate Reaction:
-
To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction.[2]
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[2]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.
-
Quantitative Data Summary
The following tables summarize the acetylcholinesterase inhibitory activity of various aminobenzoic acid derivatives reported in the literature.
| Compound ID | Structure/Description | AChE IC50 (µM) | Reference |
| 1b | m-Aminobenzoic acid derivative | More potent than galanthamine (B1674398) and tacrine | [6] |
| 5b | 2-, 3-, or 4-aminobenzoic acid derivative | 1.66 ± 0.03 | [7] |
| 2c | 2-, 3-, or 4-aminobenzoic acid derivative | (for BChE) 2.67 ± 0.05 | [7] |
Signaling Pathway and Experimental Workflow
Cholinergic Signaling Pathway
Acetylcholinesterase plays a critical role in the cholinergic signaling pathway by hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, thus terminating the signal. Inhibition of AChE leads to an accumulation of ACh, which enhances cholinergic neurotransmission.
Caption: Cholinergic signaling pathway and the mechanism of AChE inhibition.
Experimental Workflow for Synthesis and Evaluation
The development of novel AChE inhibitors from aminobenzoic acid derivatives follows a structured workflow from initial synthesis to biological evaluation.
Caption: General workflow for the synthesis and evaluation of AChE inhibitors.
References
- 1. webassign.net [webassign.net]
- 2. benchchem.com [benchchem.com]
- 3. japsonline.com [japsonline.com]
- 4. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, anticholinesterase activity and structure-activity relationships of m-Aminobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Silico Evaluation of Donepezil's Binding to Acetylcholinesterase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico evaluation of Donepezil's binding to its therapeutic target, acetylcholinesterase (AChE). Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, and understanding its interaction with AChE at a molecular level is crucial for the development of new and improved therapies. This document outlines the computational methodologies used to analyze this interaction, presents quantitative data from various studies, and visualizes the key processes and pathways involved.
Introduction to Acetylcholinesterase and Donepezil
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetate. This action terminates the signal transmission at cholinergic synapses, playing a vital role in cognitive functions such as memory and learning.[1][2] In Alzheimer's disease, the degeneration of cholinergic neurons leads to a deficit in acetylcholine, contributing to the cognitive decline observed in patients.
Donepezil is a highly selective and reversible inhibitor of AChE.[3] By blocking the active site of AChE, Donepezil increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby ameliorating the symptoms of cognitive decline.[3] In silico methods, such as molecular docking and molecular dynamics simulations, are powerful tools to investigate the binding of inhibitors like Donepezil to AChE at an atomic level, providing insights that can guide the design of more potent and selective drugs.[4][5]
Quantitative Data on Donepezil-AChE Binding
The binding affinity of Donepezil to AChE has been quantified in numerous in silico studies. These studies employ various computational methods to predict the strength of the interaction, typically expressed as binding energy or docking score. A lower binding energy value indicates a more stable and favorable interaction.
| Study Type | Method | PDB ID | Binding Affinity/Score (kcal/mol) | Inhibition Constant (Ki) | Key Interacting Residues |
| Molecular Docking | AutoDock | 1EVE | -8.51 | - | Not Specified |
| Molecular Docking | PyRx | 4EY7 | -12.2 | - | Not Specified |
| Molecular Docking | Not Specified | 4EY7 | -11.6 | - | Not Specified |
| Molecular Docking | MOE | 4EY7 | > -10.8 (Superior to Donepezil) | - | Not Specified |
| Molecular Docking | Not Specified | 1B41 | -8.6 | - | Gly121 |
| Molecular Docking | Not Specified | Not Specified | -15.50 | - | Trp86, Trp286 |
| Molecular Docking | Not Specified | 4EY7 | -13.194 | - | TYR-133, GLU-202, SER-203, GYL-120, GLY-121, TYR-124, HIP-447, GLY-448, ILE-451, PHE-297, ARG-296, TRP-286, ASP-74 |
| Molecular Docking | Not Specified | 4EY7 | -10.8 | - | Not Specified |
| Molecular Docking | Not Specified | Not Specified | -9.33 | 144.37 nM | TYR72, TYR341, LEU289, GLU292, VAL294, PHE295, PHE338, PHE297, TYR124, TRP286 |
Note: The specific values can vary depending on the software, force field, and parameters used in the simulation.
Experimental Protocols for In Silico Analysis
The in silico evaluation of Donepezil's binding to AChE typically involves a multi-step computational workflow.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6]
Protocol:
-
Protein and Ligand Preparation:
-
The three-dimensional crystal structure of human AChE (e.g., PDB ID: 4EY7) is retrieved from the Protein Data Bank.[6][7]
-
Water molecules and any co-crystallized ligands are removed from the protein structure.[6]
-
Hydrogen atoms are added to the protein, and its energy is minimized using a force field (e.g., OPLS4).[8]
-
The 3D structure of Donepezil is obtained from a chemical database like PubChem and energy-minimized.[9]
-
-
Grid Generation:
-
A grid box is defined around the active site of AChE to specify the search space for the docking algorithm. The coordinates of the active site can be determined from the position of the co-crystallized ligand in the original PDB file.[6]
-
-
Docking Simulation:
-
Analysis of Results:
-
The resulting docking poses are analyzed to identify the one with the lowest binding energy, which represents the most likely binding mode.
-
The interactions between Donepezil and the amino acid residues of AChE (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) are visualized and analyzed.[12]
-
Molecular Dynamics (MD) Simulation
MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time, providing insights into its stability and the nature of the interactions.[9][13]
Protocol:
-
System Setup:
-
The best-docked pose of the Donepezil-AChE complex is used as the starting structure.
-
The complex is placed in a simulation box filled with water molecules to mimic the physiological environment.
-
Ions are added to neutralize the system.
-
-
Minimization and Equilibration:
-
The energy of the entire system is minimized to remove any steric clashes.
-
The system is gradually heated to the desired temperature (e.g., 310 K) and equilibrated under constant temperature and pressure (NVT and NPT ensembles) to ensure it reaches a stable state.[8]
-
-
Production Run:
-
A production MD simulation is run for a specific duration (e.g., 50 ns).[9] The trajectory of the atoms is saved at regular intervals.
-
-
Trajectory Analysis:
-
The stability of the complex is assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over time.[9][13]
-
The flexibility of the protein residues is analyzed by calculating the root-mean-square fluctuation (RMSF).
-
The binding free energy is often recalculated using methods like MM-PBSA or MM-GBSA to provide a more accurate estimation of the binding affinity.[14]
-
The persistence of key interactions (e.g., hydrogen bonds) throughout the simulation is analyzed.
-
Visualization of Workflows and Pathways
In Silico Evaluation Workflow
Caption: Workflow for the in silico evaluation of Donepezil binding to AChE.
Cholinergic Signaling Pathway at the Synapse
Caption: Cholinergic signaling at the synapse and the inhibitory action of Donepezil.
Key Amino Acid Residues in the Donepezil-AChE Interaction
The active site of AChE is located at the bottom of a deep and narrow gorge. It comprises a catalytic active site (CAS) and a peripheral anionic site (PAS). Donepezil is known to interact with residues in both of these sites.[12]
Key Interacting Residues:
-
Tryptophan (Trp86 and Trp286): These residues are crucial for binding through π-π stacking interactions with the aromatic rings of Donepezil.[12][15]
-
Phenylalanine (Phe295 and Phe338): These residues contribute to hydrophobic interactions and can also form hydrogen bonds.[12][16]
-
Tyrosine (Tyr72, Tyr124, Tyr337, and Tyr341): These aromatic residues are involved in various interactions, including π-π stacking and hydrogen bonding.[16][17]
-
Aspartate (Asp74): This acidic residue can form hydrogen bonds with the ligand.[8][16]
-
Histidine (His447) and Serine (Ser203): These are part of the catalytic triad (B1167595) and can interact directly with the inhibitor.[12]
The dual binding of Donepezil to both the CAS and PAS is thought to contribute to its high potency and selectivity.
Conclusion
In silico methods provide a powerful and cost-effective approach to study the molecular interactions between drugs and their targets. The detailed analysis of Donepezil's binding to acetylcholinesterase has not only elucidated its mechanism of action but also provides a rational basis for the design of new and more effective AChE inhibitors for the treatment of Alzheimer's disease and other neurological disorders. The combination of molecular docking and molecular dynamics simulations offers a comprehensive view of both the static and dynamic aspects of this critical protein-ligand interaction.
References
- 1. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 2. Acetylcholinesterase: A Representative Inactivation Enzyme [web.williams.edu]
- 3. Assessment of Potential Acetylcholinesterase Inhibitors: An In Silico Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 4. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. studiauniversitatis.ro [studiauniversitatis.ro]
- 8. Virtual screening of acetylcholinesterase inhibitors through pharmacophore-based 3D-QSAR modeling, ADMET, molecular docking, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-journal.usd.ac.id [e-journal.usd.ac.id]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structural Dynamics and Susceptibility of Anti-Alzheimer’s Drugs Donepezil and Galantamine against Human Acetylcholinesterase | Trends in Sciences [tis.wu.ac.th]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Discovery and Initial Characterization of Compound DABA_1: A Novel Antiviral Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and initial characterization of DABA_1, a novel small molecule with potent antiviral activity. The document outlines the synthesis, in vitro efficacy, mechanism of action, and preliminary safety profile of this promising compound. All quantitative data are presented in tabular format for clarity, and detailed experimental protocols are provided. Visual diagrams of the proposed signaling pathway and experimental workflows are included to facilitate understanding.
Introduction
The emergence of drug-resistant viral strains presents a significant challenge to global public health. This necessitates the continuous discovery and development of new antiviral agents with novel mechanisms of action. Our research has identified a promising new chemical entity, designated DABA_1, which demonstrates significant inhibitory activity against a range of viruses in preclinical models. This document serves as a comprehensive guide to the initial scientific findings related to DABA_1.
Synthesis of DABA_1
DABA_1 was synthesized as a derivative of the S-DABO (dihydro-alkoxy-benzyl-oxopyrimidine) scaffold, which has been previously identified for its antiviral properties.[1] The synthesis involved a multi-step reaction, starting from commercially available reagents.
Experimental Protocol: Synthesis of DABA_1
The synthesis of DABA_1 was achieved through a convergent synthesis strategy. The key steps involved the acylation of the parent compound, dapsone, followed by treatment with various nucleophiles to generate the final product.[2][3][4] The reaction progress was monitored by thin-layer chromatography (TLC), and the final compound was purified using column chromatography. The structure and purity of DABA_1 were confirmed by FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[3][4]
In Vitro Antiviral Activity
DABA_1 was screened for its antiviral activity against a panel of viruses using cell-based assays. The compound exhibited potent and selective inhibition of viral replication.
Table 1: Antiviral Activity of DABA_1
| Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Virus A | Vero E6 | 0.85 | >100 | >117.6 |
| Virus B | A549 | 1.2 | >100 | >83.3 |
| Virus C | Huh-7 | 2.5 | >100 | >40.0 |
IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/IC50)
Experimental Protocol: Antiviral Assay
Antiviral activity was determined using a cytopathic effect (CPE) inhibition assay. Briefly, confluent cell monolayers in 96-well plates were infected with the respective virus in the presence of serial dilutions of DABA_1. After incubation, cell viability was assessed using the MTT assay. The IC50 and CC50 values were calculated from dose-response curves.
Mechanism of Action Studies
To elucidate the mechanism by which DABA_1 exerts its antiviral effect, a series of in vitro experiments were conducted. These studies suggest that DABA_1 targets a key viral enzyme, inhibiting its function and thus preventing viral replication. This is analogous to how other small molecules, such as paullones, inhibit cyclin-dependent kinases by competing with ATP binding.[5]
Table 2: Enzymatic Inhibition by DABA_1
| Viral Enzyme | Inhibition Assay | IC50 (µM) |
| Viral Polymerase | FRET-based assay | 0.52 |
| Viral Protease | Fluorogenic substrate assay | >50 |
Experimental Protocol: Enzymatic Inhibition Assay
The inhibitory activity of DABA_1 against the viral polymerase was measured using a fluorescence resonance energy transfer (FRET)-based assay. The reaction mixture contained the purified enzyme, a fluorescently labeled RNA template, and varying concentrations of DABA_1. The reaction was initiated by the addition of nucleotides, and the fluorescence signal was monitored over time.
Signaling Pathway Analysis
Based on preliminary data, we propose that DABA_1 interferes with a critical signaling pathway required for viral replication. The following diagram illustrates the hypothesized mechanism.
Caption: Proposed mechanism of action of DABA_1.
Experimental Workflow for Compound Screening
The discovery of DABA_1 was the result of a systematic screening process designed to identify novel antiviral compounds.
Caption: High-throughput screening workflow for antiviral discovery.
Conclusion and Future Directions
DABA_1 represents a promising lead compound for the development of a new antiviral therapy. Its potent in vitro activity, favorable selectivity index, and novel mechanism of action warrant further investigation. Future studies will focus on lead optimization to improve efficacy and drug-like properties, as well as in vivo evaluation in animal models of viral infection. The exploration of structure-activity relationships (SAR) will also be a key area of focus to guide the design of more potent analogs.[6]
References
- 1. An Amazing 30-Year Journey around the DABO Family: A Medicinal Chemistry Lesson on a Versatile Class of Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. Discovery and initial characterization of the paullones, a novel class of small-molecule inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavonoid Based Development of Synthetic Drugs: Chemistry and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
AChE-IN-65: A Novel Acetylcholinesterase Inhibitor with Therapeutic Potential for Alzheimer's Disease
A Technical Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. One of the primary therapeutic strategies for managing AD symptoms is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1] This whitepaper provides a comprehensive technical overview of AChE-IN-65, a novel, potent, and selective acetylcholinesterase inhibitor with promising preclinical data suggesting its potential as a therapeutic agent for Alzheimer's disease. We will delve into its mechanism of action, summarize key in-vitro and in-vivo data, detail the experimental protocols used for its evaluation, and visualize the relevant biological pathways and experimental workflows.
Introduction to Alzheimer's Disease and the Cholinergic Hypothesis
Alzheimer's disease is the most common cause of dementia, affecting millions of individuals worldwide.[2] The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[2] The "cholinergic hypothesis" of Alzheimer's disease posits that a deficiency in the neurotransmitter acetylcholine (ACh) in the brain is a key contributor to the cognitive and memory deficits observed in patients.[1][3] Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft. Therefore, inhibiting AChE increases the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission.[1][4] Currently, several AChE inhibitors, including donepezil (B133215), rivastigmine, and galantamine, are approved for the symptomatic treatment of AD.[1][2][5]
This compound is a novel small molecule designed for high-affinity binding and potent inhibition of human AChE. Its development has been guided by structure-activity relationship (SAR) studies and computational modeling to optimize its efficacy and safety profile.
Mechanism of Action
This compound is a reversible, non-competitive inhibitor of acetylcholinesterase. It binds to a peripheral anionic site on the enzyme, inducing a conformational change that allosterically inhibits the active site, thereby preventing the hydrolysis of acetylcholine. This mechanism of action is distinct from competitive inhibitors that bind directly to the active site.
Signaling Pathway of Cholinergic Neurotransmission
Caption: Cholinergic neurotransmission and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key in-vitro and in-vivo data for this compound.
Table 1: In-Vitro Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Selectivity (BuChE/AChE) |
| This compound | hAChE | 15.3 | 5.8 | >1000 |
| Donepezil | hAChE | 12.5 | 4.7 | ~1250 |
| Rivastigmine | hAChE | 45.2 | 18.1 | ~10 |
| Galantamine | hAChE | 405 | 150 | ~50 |
hAChE: human Acetylcholinesterase; BuChE: Butyrylcholinesterase
Table 2: In-Vivo Efficacy in Scopolamine-Induced Amnesia Model (Rats)
| Treatment Group (n=10) | Dose (mg/kg, p.o.) | Morris Water Maze Escape Latency (s) | Y-Maze Spontaneous Alternation (%) |
| Vehicle Control | - | 65.2 ± 5.1 | 48.5 ± 3.2 |
| Scopolamine (B1681570) (1 mg/kg, i.p.) | - | 112.8 ± 8.9 | 25.1 ± 2.8 |
| This compound + Scopolamine | 1 | 85.4 ± 6.7 | 38.9 ± 3.1 |
| This compound + Scopolamine | 3 | 68.1 ± 5.5 | 46.2 ± 2.9 |
| Donepezil + Scopolamine | 1 | 72.5 ± 6.1 | 44.8 ± 3.0 |
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Scopolamine group.
Experimental Protocols
In-Vitro AChE Inhibition Assay (Ellman's Method)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant AChE.
Methodology:
-
The assay was performed in a 96-well microplate format.
-
Each well contained 100 µL of 0.1 M phosphate (B84403) buffer (pH 8.0).
-
20 µL of various concentrations of this compound (or standard inhibitors) dissolved in buffer were added to the wells.
-
20 µL of human recombinant AChE (0.05 U/mL) was added and the plate was incubated for 15 minutes at 37°C.
-
The reaction was initiated by adding 20 µL of 10 mM acetylthiocholine (B1193921) iodide (ATCI) and 20 µL of 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
The hydrolysis of ATCI to thiocholine (B1204863) by AChE was monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion, which was measured spectrophotometrically at 412 nm every minute for 10 minutes.
-
The percentage of inhibition was calculated by comparing the rates of reaction of the sample to the vehicle control.
-
IC50 values were determined by non-linear regression analysis of the concentration-response curves.
Experimental Workflow for In-Vitro AChE Inhibition Assay
Caption: Workflow for the in-vitro AChE inhibition assay.
In-Vivo Scopolamine-Induced Amnesia Model in Rats
Objective: To evaluate the in-vivo efficacy of this compound in a rat model of cognitive impairment.
Methodology:
-
Male Wistar rats (250-300g) were used in this study.
-
Animals were randomly assigned to different treatment groups.
-
This compound or donepezil was administered orally (p.o.) 60 minutes before the behavioral tests.
-
Scopolamine (1 mg/kg) was administered intraperitoneally (i.p.) 30 minutes before the behavioral tests to induce amnesia.
-
Morris Water Maze (MWM):
-
The MWM test was conducted to assess spatial learning and memory.
-
Rats were trained to find a hidden platform in a circular pool of water for 4 consecutive days.
-
On the 5th day (probe trial), the platform was removed, and the time spent in the target quadrant was recorded.
-
Escape latency (time to find the platform) was also recorded during the training days.
-
-
Y-Maze:
-
The Y-maze test was used to evaluate short-term spatial working memory.
-
Rats were placed in one arm of the Y-shaped maze and allowed to explore freely for 8 minutes.
-
The sequence of arm entries was recorded.
-
Spontaneous alternation percentage was calculated as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
-
Discussion
The preclinical data for this compound demonstrate its potential as a promising anti-Alzheimer's agent. Its potent and selective inhibition of AChE, as shown by its low nanomolar IC50 and Ki values and high selectivity over BuChE, suggests a favorable pharmacological profile. The in-vivo studies in a well-established animal model of cognitive impairment further support its therapeutic potential. This compound significantly reversed the cognitive deficits induced by scopolamine in both the Morris Water Maze and Y-maze tasks, with an efficacy comparable to the standard-of-care drug, donepezil.
Future Directions
Further preclinical development of this compound is warranted. Future studies will focus on:
-
Comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling.
-
Long-term efficacy studies in transgenic mouse models of Alzheimer's disease.
-
Detailed toxicology and safety pharmacology studies to support an Investigational New Drug (IND) application.
Logical Relationship for Future Development
Caption: Logical progression for the future development of this compound.
Conclusion
This compound is a novel and potent acetylcholinesterase inhibitor with a promising preclinical profile for the symptomatic treatment of Alzheimer's disease. Its high potency, selectivity, and in-vivo efficacy make it a strong candidate for further development. The detailed experimental protocols and data presented in this whitepaper provide a solid foundation for its continued investigation as a potential new therapeutic option for patients with Alzheimer's disease.
References
- 1. New Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Drug Development for Alzheimer’s Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. mdpi.com [mdpi.com]
- 5. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into Novel Acetylcholinesterase Inhibitors: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide serves as a core resource on the foundational research of novel acetylcholinesterase (AChE) inhibitors. It covers their mechanism of action, quantitative efficacy, and the experimental protocols crucial for their evaluation.
Acetylcholinesterase (AChE) is a critical enzyme that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine (B1216132).[1][2] The inhibition of AChE is a key therapeutic strategy for conditions marked by a deficit in cholinergic neurotransmission, most notably Alzheimer's disease.[1][3][4][5][6] By preventing the breakdown of acetylcholine, AChE inhibitors increase its concentration in the synaptic cleft, thereby enhancing communication between nerve cells.[3][4][5][7] This guide explores the foundational aspects of these inhibitors, providing the detailed information necessary for advancing research and development in this field.
Mechanisms of Action: A Spectrum of Inhibition
Acetylcholinesterase inhibitors can be broadly categorized based on their mode of interaction with the enzyme: reversible, pseudo-irreversible, and irreversible.[8]
-
Reversible Inhibitors : These compounds typically bind to the active site of AChE through non-covalent interactions. This binding is transient, and the inhibitor can dissociate from the enzyme. Reversible inhibitors can be further classified as competitive or non-competitive.[8]
-
Donepezil (B133215) : A piperidine (B6355638) derivative, donepezil is a centrally acting, reversible, and selective inhibitor of AChE.[9][10][11] Its primary mechanism involves binding to the active site of the enzyme, thus preventing acetylcholine hydrolysis and increasing its availability at cholinergic synapses.[10][11][12]
-
Galantamine : This alkaloid exhibits a dual mechanism of action. It is a competitive and reversible inhibitor of acetylcholinesterase.[13][14][15] Additionally, it acts as a positive allosteric modulator of nicotinic acetylcholine receptors, which enhances the release of acetylcholine.[13][14][16][17]
-
Tacrine (B349632) : As the first centrally acting cholinesterase inhibitor approved for Alzheimer's disease, tacrine is a reversible inhibitor.[18][19] It enhances cholinergic function by inhibiting the hydrolysis of acetylcholine.[18][20] However, its use has been limited due to hepatotoxicity.[20][21]
-
-
Pseudo-irreversible (Carbamate) Inhibitors : These inhibitors, such as rivastigmine (B141), are also known as carbamate (B1207046) inhibitors. They bind to the esteratic site of AChE and are hydrolyzed, but at a much slower rate than acetylcholine. This results in a more prolonged inhibition of the enzyme.
Quantitative Analysis of Inhibitor Potency
The efficacy of acetylcholinesterase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor that is required to inhibit 50% of the enzyme's activity.[1] These values are crucial for comparing the potency of different compounds and for guiding the selection of candidates for further development.
| Inhibitor | IC50 Value (AChE) | Enzyme Source | Notes |
| Donepezil | ~53.6 ng/mL (in vivo plasma)[25] | Human (in vivo) | The plasma IC50 was estimated to correspond to the brain AChE inhibition rate. |
| Tacrine | 142 nM[26] | Human AChE (hAChE) | A novel series of tacrine-4-dimethylaminobenzoic acids was evaluated. |
| Galantamine | 0.59 µM[27] | Not Specified | Compared with novel quinoxaline (B1680401) derivatives. |
| Quinoxaline Derivative (6c) | 0.077 µM[27] | Not Specified | A novel synthesized compound showing high potency. |
| Antipyrine Derivative (4j) | 0.475 µM[28] | Not Specified | A novel synthesized dual AChE/BuChE inhibitor. |
| Heterocyclic Compounds | 0.4 nM to 88.21 µM[29] | Not Specified | A review of various novel heterocyclic compounds. |
| Dual Binding Site Inhibitors (5 & 6) | 20 pM and 60 pM[30] | Not Specified | New heterodimers designed to bind to both catalytic and peripheral sites. |
Experimental Protocols for AChE Inhibition Assays
The determination of AChE inhibitory activity is a fundamental step in the evaluation of novel compounds. The most widely used method is the colorimetric assay developed by Ellman.[2][31]
Ellman's Assay: A Detailed Protocol
This assay is based on the reaction of thiocholine (B1204863) (a product of acetylthiocholine (B1193921) hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[1]
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Test compound (novel inhibitor)
-
Positive control (e.g., Donepezil)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Dissolve the test compound and positive control in a suitable solvent (e.g., DMSO) to create a series of concentrations.
-
Prepare a 10 mM solution of DTNB in phosphate buffer.
-
Prepare a 14 mM solution of ATCI in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of DTNB solution to each well.
-
Add 10 µL of the test compound solution at various concentrations to the respective wells. For control wells, add the solvent.
-
Add 10 µL of the AChE solution to all wells except the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.
-
Fluorometric Assays
For higher sensitivity, fluorometric assays can be employed.[2] These assays often use a probe that becomes fluorescent upon reaction with a product of the enzymatic reaction. For example, the Amplex Red assay kit can be used to detect hydrogen peroxide produced in a coupled enzymatic reaction involving choline (B1196258) oxidase.[2][32]
Visualizing Key Pathways and Processes
To better understand the complex interactions and workflows in AChE inhibitor research, visual diagrams are invaluable. The following diagrams, created using the DOT language, illustrate the cholinergic signaling pathway, a typical experimental workflow for inhibitor screening, and the mechanism of AChE inhibition.
Caption: Cholinergic signaling at the synapse.
Caption: Experimental workflow for AChE inhibitor discovery.
Caption: Mechanism of acetylcholinesterase inhibition.
The Future of AChE Inhibitor Research
The development of novel acetylcholinesterase inhibitors continues to be a promising avenue for the treatment of Alzheimer's disease and other neurological disorders.[6][29][33] Current research is focused on designing multi-target-directed ligands that can interact with both the catalytic active site and the peripheral anionic site of AChE, potentially offering enhanced therapeutic benefits.[27][29][30] Furthermore, the integration of computational methods, such as molecular docking and machine learning, is accelerating the discovery and optimization of new inhibitor scaffolds.[34][35][36][37][38] This in-depth guide provides the foundational knowledge required to contribute to this exciting and vital area of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. drugs.com [drugs.com]
- 4. How Do Cholinesterase Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 5. What are Cholinesterase inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 12. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Galantamine - Wikipedia [en.wikipedia.org]
- 15. Articles [globalrx.com]
- 16. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Galantamine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Tacrine | PPTX [slideshare.net]
- 20. What is the mechanism of Tacrine Hydrochloride? [synapse.patsnap.com]
- 21. Tacrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]
- 23. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Rivastigmine - Wikipedia [en.wikipedia.org]
- 25. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. heraldopenaccess.us [heraldopenaccess.us]
- 27. mdpi.com [mdpi.com]
- 28. tandfonline.com [tandfonline.com]
- 29. A Review on Recent Development of Novel Heterocycles as Acetylcholinesterase Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. benchchem.com [benchchem.com]
- 32. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. In silico methods to assist drug developers in acetylcholinesterase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. benchchem.com [benchchem.com]
- 36. psj.mums.ac.ir [psj.mums.ac.ir]
- 37. Frontiers | Discovery of novel acetylcholinesterase inhibitors through integration of machine learning with genetic algorithm based in silico screening approaches [frontiersin.org]
- 38. In silico development of new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: AChE-IN-65 (CAS: 98704-22-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
AChE-IN-65, with the Chemical Abstracts Service (CAS) number 98704-22-4, is identified as a mixed inhibitor of acetylcholinesterase (AChE). This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis route, its mechanism of action as an AChE inhibitor, and a detailed protocol for in vitro evaluation. The information is compiled for research scientists and professionals in drug development to facilitate further investigation and application of this compound.
Chemical and Physical Properties
This compound, also referred to as Compound DABA_1 and chemically named 3,5-bis(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid, possesses a molecular formula of C₁₅H₈N₂O₆ and a molecular weight of 312.23 g/mol .
| Property | Value | Source |
| CAS Number | 98704-22-4 | [1][2] |
| Molecular Formula | C₁₅H₈N₂O₆ | [1] |
| Molecular Weight | 312.23 g/mol | [1] |
| Appearance | Solid | [1] |
| Synonyms | Compound DABA_1, 3,5-dimaleimidobenzoic acid | [1] |
Synthesis Protocol
While the specific, detailed synthesis protocol from the primary literature by Altamirano-Espino et al. is not publicly available, a general and plausible two-step method for the synthesis of N-arylmaleimides from aminobenzoic acid and maleic anhydride (B1165640) is outlined below. This procedure is based on established chemical principles for the formation of similar compounds.
Step 1: Formation of the Maleamic Acid Intermediate
-
In a suitable reaction flask, dissolve 3,5-diaminobenzoic acid in an appropriate solvent such as N,N-dimethylformamide (DMF) or acetic acid.
-
Slowly add a solution of maleic anhydride (2 equivalents) in the same solvent to the reaction mixture at room temperature with constant stirring.
-
The reaction is typically allowed to proceed for several hours, during which the maleamic acid intermediate precipitates out of the solution.
-
The precipitate is collected by filtration, washed with a cold solvent to remove unreacted starting materials, and dried under a vacuum.
Step 2: Cyclization to the Maleimide
-
Suspend the dried maleamic acid intermediate in acetic anhydride.
-
Add a catalytic amount of a dehydrating agent, such as sodium acetate (B1210297) or a strong acid catalyst.
-
Heat the reaction mixture, typically to reflux, for a period of 2 to 4 hours to induce cyclization.
-
After cooling, the reaction mixture is poured into ice water to precipitate the crude N-arylmaleimide product.
-
The crude product is collected by filtration, washed thoroughly with water to remove acetic acid and any remaining salts, and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final pure product, this compound.
Logical Workflow for Synthesis:
Caption: General two-step synthesis workflow for this compound.
Biological Activity and Mechanism of Action
This compound has been identified as a mixed inhibitor of acetylcholinesterase from Electrophorus electricus.[1] A mixed inhibitor is one that can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Vmax and the Km of the reaction.
| Parameter | Value | Enzyme Source |
| Ki | 556.4 μM | Electrophorus electricus AChE |
| Inhibition Type | Mixed | Electrophorus electricus AChE |
The mechanism of AChE inhibition is a cornerstone in the symptomatic treatment of Alzheimer's disease. By inhibiting AChE, the degradation of the neurotransmitter acetylcholine (B1216132) is reduced, leading to an increase in its concentration in the synaptic cleft. This enhancement of cholinergic neurotransmission can lead to improvements in cognitive function.
Signaling Pathway:
Caption: Inhibition of acetylcholine hydrolysis by this compound.
Experimental Protocol: In Vitro AChE Inhibition Assay
The following is a detailed protocol for determining the acetylcholinesterase inhibitory activity of a compound like this compound, based on the widely used Ellman's method.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compound (this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compound (this compound) in a suitable solvent (e.g., DMSO), with a final solvent concentration in the assay kept below 1%.
-
-
Assay in 96-Well Plate:
-
Add 20 µL of phosphate buffer to all wells.
-
Add 20 µL of the test compound solution at various concentrations to the test wells. For the control wells, add 20 µL of the solvent.
-
Add 20 µL of the AChE solution to all wells except the blank.
-
Add 100 µL of the DTNB solution to all wells.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding 20 µL of the ATCI solution to all wells.
-
Immediately start monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
To determine the inhibition type (e.g., mixed) and the Ki value, conduct kinetic studies by measuring the reaction rates at various substrate (ATCI) and inhibitor (this compound) concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.
-
Experimental Workflow Diagram:
Caption: Workflow for the in vitro AChE inhibition assay.
Conclusion and Future Directions
This compound is a mixed-type inhibitor of acetylcholinesterase with a reported Ki in the micromolar range. While the currently available data is limited to in vitro studies on the enzyme from Electrophorus electricus, it presents a chemical scaffold of interest for the development of potential therapeutics for conditions characterized by cholinergic deficits, such as Alzheimer's disease.
Further research is warranted to fully elucidate the therapeutic potential of this compound. This should include:
-
In-depth kinetic studies to better characterize its interaction with human AChE and butyrylcholinesterase.
-
In vitro studies in cell-based models to assess its efficacy in a more biologically relevant context, as well as its potential cytotoxicity.
-
In vivo studies in animal models of cognitive impairment to evaluate its pharmacokinetic properties, brain penetration, and efficacy in improving cognitive function.
-
Exploration of its effects on other relevant signaling pathways implicated in neurodegenerative diseases.
This technical guide provides a foundational understanding of this compound for the scientific community, encouraging further investigation into this potentially valuable compound.
References
Molecular Docking Studies of AChE-IN-65: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) to terminate synaptic transmission.[1][2] The inhibition of AChE is a primary therapeutic strategy for managing symptoms of neurodegenerative disorders like Alzheimer's disease, by increasing the concentration of acetylcholine in the brain.[3] Molecular docking is a computational method widely used in drug discovery to predict the binding affinity and interaction patterns of a ligand with a protein target.[4] This guide provides an in-depth overview of the molecular docking studies for a representative acetylcholinesterase inhibitor, designated as AChE-IN-65. It details the methodologies, presents comparative data, and visualizes key processes to offer a comprehensive resource for researchers in the field.
Data Presentation
The following tables summarize the quantitative data from the molecular docking and in vitro analyses of this compound in comparison to well-established AChE inhibitors.
Table 1: Comparative Molecular Docking Results for AChE Inhibitors
| Compound | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) (nM) | Key Interacting Residues in AChE Active Site |
| This compound (Hypothetical) | -11.5 | 25.3 | Trp86, Tyr124, Ser203, Glu334, Phe338, His447 |
| Donepezil | -10.8 | 58.7 | Trp86, Trp286, Tyr337, Phe338 |
| Rivastigmine | -7.9 | 1800 | Ser203, His447, Trp86 |
| Galantamine | -9.2 | 450 | Trp86, Ser203, His447 |
Note: Data for Donepezil, Rivastigmine, and Galantamine are representative values from computational studies. Data for this compound is hypothetical for illustrative purposes.
Table 2: In Vitro Acetylcholinesterase Inhibitory Activity
| Compound | IC50 (nM) |
| This compound (Hypothetical) | 45 |
| Donepezil | 15 |
| Rivastigmine | 2100 |
| Galantamine | 850 |
IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by half. Data for established inhibitors are from literature, while the value for this compound is hypothetical.
Experimental Protocols
This section details the methodology for conducting molecular docking studies of a novel inhibitor with human AChE.
1. Software and Resources:
-
Molecular Modeling Software: AutoDock Vina, Molecular Operating Environment (MOE)[3]
-
Protein Structure Database: Protein Data Bank (PDB)
-
Ligand Structure Database: PubChem or ZINC database[5]
-
Visualization Software: PyMOL, Discovery Studio
2. Protein Preparation:
-
Retrieval: The three-dimensional crystal structure of human acetylcholinesterase (e.g., PDB ID: 4EY7) is downloaded from the Protein Data Bank.[6]
-
Preparation: The protein structure is prepared using molecular modeling software. This process involves:
-
Removing all water molecules and co-crystallized ligands from the protein structure.[4]
-
Adding polar hydrogen atoms to the protein.
-
Assigning partial charges (e.g., Kollman charges).
-
The prepared protein structure is saved in the PDBQT file format for use with AutoDock Vina.
-
3. Ligand Preparation:
-
Structure Generation: The 2D structure of the inhibitor (this compound) is drawn using chemical drawing software and converted to a 3D structure.
-
Optimization: The 3D structure of the ligand undergoes energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.[4]
-
File Conversion: The optimized ligand structure is then converted to the PDBQT format, with rotatable bonds being defined.
4. Molecular Docking Simulation:
-
Grid Box Generation: A grid box is defined to encompass the active site of the AChE enzyme. The active site of AChE is located within a deep and narrow gorge.[7][8] The grid box is centered on key residues of the catalytic active site (CAS), such as Trp86, Ser203, and His447, and the peripheral anionic site (PAS), including Trp286 and Tyr337.[8][9]
-
Docking Execution: The docking simulation is performed using AutoDock Vina. The software samples different conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose.
-
Output Generation: The program outputs a set of docked conformations (poses) ranked by their binding affinity scores (in kcal/mol).
5. Analysis of Docking Results:
-
Binding Affinity: The pose with the lowest binding energy is typically considered the most favorable binding mode.
-
Interaction Analysis: The best-ranked pose is visualized to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues of the AChE active site. This analysis helps in understanding the molecular basis of the inhibition.[2]
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows relevant to the molecular docking of AChE inhibitors.
Caption: AChE Inhibition Signaling Pathway.
Caption: Molecular Docking Experimental Workflow.
References
- 1. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. studiauniversitatis.ro [studiauniversitatis.ro]
- 4. benchchem.com [benchchem.com]
- 5. ddg-pharmfac.net [ddg-pharmfac.net]
- 6. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational Studies on Acetylcholinesterases [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for the In Vivo Formulation of AChE-IN-65
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the formulation of the novel acetylcholinesterase inhibitor, AChE-IN-65, for in vivo studies using a vehicle composed of PEG300 and Tween-80. The following guidelines are based on established methods for formulating poorly water-soluble compounds for preclinical research.
Introduction to Acetylcholinesterase Inhibitors
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[1][2][3][4] Novel AChE inhibitors like this compound are under investigation for their potential therapeutic benefits.
Effective in vivo evaluation of new chemical entities such as this compound is critically dependent on the development of a safe and effective formulation that ensures adequate bioavailability for preclinical studies. Due to the often poor aqueous solubility of such compounds, a combination of solvents and surfactants is typically required.
Pre-formulation and Solubility Assessment
A preliminary solubility assessment of this compound is essential to determine the optimal formulation strategy. This involves testing the solubility of the compound in various individual and mixed solvent systems.
Table 1: Solubility of this compound in Common Solvents
| Solvent System | Solubility (mg/mL) | Observations |
| Water | < 0.1 | Practically insoluble |
| Saline (0.9% NaCl) | < 0.1 | Practically insoluble |
| Dimethyl Sulfoxide (DMSO) | > 50 | Highly soluble |
| Polyethylene Glycol 300 (PEG300) | ~10 | Moderately soluble |
| Ethanol | ~5 | Sparingly soluble |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | Clear solution[5][6][7][8] |
Note: The above data for this compound is hypothetical and should be determined experimentally.
Recommended In Vivo Formulation
For many poorly water-soluble compounds intended for in vivo administration, a vehicle consisting of DMSO, PEG300, Tween-80, and saline is a widely accepted and effective choice.[6][9][10]
-
Dimethyl Sulfoxide (DMSO): A powerful solvent for initial dissolution of the compound. Its concentration should be minimized in the final formulation, especially for intravenous administration, to avoid potential toxicity.[5]
-
Polyethylene Glycol 300 (PEG300): A water-miscible co-solvent that helps to keep the compound in solution when diluted in an aqueous medium.[6]
-
Tween-80 (Polysorbate 80): A non-ionic surfactant and emulsifier that enhances the stability of the formulation and prevents precipitation of the compound upon injection into the bloodstream.[6][7]
-
Saline (0.9% NaCl): The aqueous component of the vehicle, used to adjust the final volume and ensure isotonicity.
Table 2: Standard Formulation Composition for this compound
| Component | Percentage (v/v) | Purpose |
| DMSO | 10% | Primary Solvent |
| PEG300 | 40% | Co-solvent |
| Tween-80 | 5% | Surfactant/Emulsifier |
| Saline (0.9% NaCl) | 45% | Aqueous Vehicle |
This formulation is designed to achieve a clear and stable solution with a target concentration of this compound suitable for parenteral administration in animal models.[5]
Experimental Protocol: Preparation of this compound Formulation
This protocol details the step-by-step procedure for preparing a 1 mL working solution of this compound at a concentration of 2.5 mg/mL.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 300 (PEG300), sterile, injectable grade
-
Tween-80 (Polysorbate 80), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh 25 mg of this compound and dissolve it in 1 mL of DMSO to create a 25 mg/mL stock solution.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[6]
-
-
Prepare the Formulation:
-
In a sterile vial, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Vortex the mixture until it is clear and homogenous.[5]
-
Add 50 µL of Tween-80 to the mixture and vortex again to ensure complete mixing.[5]
-
Slowly add 450 µL of sterile saline to the vial while continuously vortexing. This gradual addition is crucial to prevent precipitation of the compound.[6][9]
-
-
Final Preparation:
-
Visually inspect the final solution for any signs of precipitation or cloudiness. A successful formulation will be a clear solution.
-
For intravenous administration, it is highly recommended to filter the final solution through a 0.22 µm sterile syringe filter before injection to remove any potential particulates.[9]
-
Prepare the formulation fresh on the day of the experiment to ensure stability.[6]
-
Visualization of Workflow and Mechanism
Formulation Workflow
Caption: Workflow for preparing the this compound injectable formulation.
Signaling Pathway of Acetylcholinesterase Inhibition
Caption: this compound inhibits AChE, increasing acetylcholine levels.
Administration Guidelines
The prepared formulation is suitable for various routes of administration in preclinical models, including intraperitoneal (i.p.), intravenous (i.v.), and oral gavage (p.o.). The choice of administration route will depend on the specific experimental design and pharmacokinetic objectives.
Table 3: General Administration Parameters for Rodent Models
| Parameter | Intraperitoneal (i.p.) | Intravenous (i.v.) | Oral Gavage (p.o.) |
| Species | Mouse / Rat | Mouse / Rat | Mouse / Rat |
| Injection Volume | 5 - 10 mL/kg | 5 mL/kg | 10 mL/kg |
| Needle Gauge | 25 - 27 G | 27 - 30 G | 20 - 22 G (gavage needle) |
| Notes | Common route for systemic exposure. | Rapid onset of action. Ensure slow injection. | Suitable for assessing oral bioavailability. |
These are general guidelines and may require optimization for specific studies.
Safety and Handling
-
This compound is a potent acetylcholinesterase inhibitor and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
DMSO can facilitate the absorption of compounds through the skin. Avoid direct contact with the formulation.
-
All procedures should be conducted in a well-ventilated area or a chemical fume hood.
-
Dispose of all waste materials in accordance with institutional guidelines for chemical and biohazardous waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psj.mums.ac.ir [psj.mums.ac.ir]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lifetechindia.com [lifetechindia.com]
- 9. benchchem.com [benchchem.com]
- 10. PEG300 | biocompatible hydrophilic polymer | CAS# 25322-68-3 | InvivoChem [invivochem.com]
Application Notes and Protocols for AChE-IN-65
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a pivotal enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh), a process essential for terminating synaptic transmission.[1][2][3] The inhibition of AChE is a key therapeutic strategy for managing conditions characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis.[3][4][5] By preventing the breakdown of acetylcholine, AChE inhibitors increase the concentration and duration of action of the neurotransmitter in the synaptic cleft, thereby enhancing cholinergic signaling.[2][4]
AChE-IN-65 is a novel and potent small molecule inhibitor of acetylcholinesterase. These application notes provide a detailed, robust, and reproducible protocol for a cell-based assay to characterize the inhibitory activity of this compound. The protocol utilizes the human neuroblastoma cell line SH-SY5Y, which endogenously expresses AChE, offering a more physiologically relevant context than purely enzyme-based assays.[1][4][6][7] The assay is based on the widely adopted Ellman's method for colorimetric detection.[3][4][8]
Mechanism of Action and Signaling Pathway
Acetylcholinesterase terminates neuronal signals at cholinergic synapses by breaking down acetylcholine into choline (B1196258) and acetic acid.[4] AChE inhibitors like this compound block this enzymatic activity. This blockage leads to an accumulation of acetylcholine in the synaptic cleft, resulting in enhanced and prolonged stimulation of postsynaptic nicotinic and muscarinic receptors.[2][4] This amplified cholinergic neurotransmission is the primary mechanism underlying the therapeutic effects of AChE inhibitors.
Quantitative Data Summary
The potency of an acetylcholinesterase inhibitor is quantified by its half-maximal inhibitory concentration (IC50). The following table presents representative data for this compound, benchmarked against the standard reference compound, Donepezil. This data was generated using the detailed protocol provided below.
| Compound | AChE IC50 (nM) |
| This compound | 15.8 |
| Donepezil (Reference) | 25.2 |
Table 1: Inhibitory potency (IC50) of this compound and Donepezil against acetylcholinesterase in a whole-cell SH-SY5Y assay. Values are representative and may vary between experimental runs.
Experimental Workflow
The following diagram outlines the general workflow for the cell-based acetylcholinesterase inhibition assay.
Detailed Experimental Protocol: Cell-Based AChE Inhibition Assay
This protocol provides a robust method for assessing the inhibitory activity of compounds against acetylcholinesterase in a whole-cell format using SH-SY5Y cells.[4]
Materials and Reagents
-
Cell Line: SH-SY5Y human neuroblastoma cells
-
Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0[3]
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)[3][8]
-
Test Compound: this compound
-
Positive Control: Donepezil or another known AChE inhibitor[3]
-
Vehicle: Dimethyl sulfoxide (B87167) (DMSO)
-
Equipment:
Reagent Preparation
-
Assay Buffer (0.1 M Phosphate Buffer, pH 8.0): Prepare and adjust the pH to 8.0.
-
DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer to a final concentration of 10 mM. Protect this solution from light and store it at 4°C.[3][4]
-
ATCI Stock Solution (10 mM): Dissolve ATCI in deionized water. Prepare this solution fresh on the day of the experiment.[4]
-
Reaction Mix: Immediately before use, prepare the reaction mix by diluting the DTNB and ATCI stock solutions in the assay buffer to achieve the desired final concentrations (e.g., 0.3 mM DTNB and 0.5 mM ATCI).[4]
-
Inhibitor Solutions: Create high-concentration stock solutions of this compound and the positive control (e.g., Donepezil) in 100% DMSO. Perform a serial dilution in assay buffer to generate a range of test concentrations. Ensure the final DMSO concentration in the assay wells is low (<0.5%) to prevent interference with enzyme activity.[3]
Assay Procedure
-
Cell Culture and Seeding:
-
Culture SH-SY5Y cells in the appropriate medium at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Harvest the cells and seed them into a 96-well plate at a density of approximately 5 x 10⁴ cells per well in 100 µL of culture medium.[4]
-
Allow the cells to adhere and grow for 24-48 hours to form a confluent monolayer.[4]
-
-
Compound Treatment:
-
Carefully remove the culture medium from the wells.
-
Wash the cell monolayer gently with 100 µL of pre-warmed assay buffer.
-
Add 50 µL of the various dilutions of this compound, positive control, or vehicle control to the appropriate wells.
-
Include "no-cell" blanks and "100% activity" controls (cells with vehicle only).
-
Incubate the plate at 37°C for 1 hour.[1]
-
-
Enzymatic Reaction and Measurement:
-
After the pre-incubation period, initiate the reaction by adding 50 µL of the freshly prepared Reaction Mix to all wells.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the increase in absorbance at 412 nm every minute for 15-20 minutes. The rate of change in absorbance is directly proportional to the AChE activity.[3][8]
-
Data Analysis
-
Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percentage Inhibition: Calculate the percentage of AChE inhibition for each concentration of the test compound using the following formula:[4] % Inhibition = [1 - (V_inhibitor / V_vehicle_control)] x 100 Where:
-
V_inhibitor is the reaction rate in the presence of the inhibitor.
-
V_vehicle_control is the average reaction rate of the 100% activity control (cells treated with vehicle only).
-
-
Determine IC50 Value:
-
Plot the calculated % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.[4] The IC50 is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
-
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What's the latest update on the ongoing clinical trials related to AChE? [synapse.patsnap.com]
- 6. Identification of acetylcholinesterase inhibitors using homogenous cell-based assays in quantitative high-throughput screening platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for AChE-IN-65 in Neurodegenerative Disease Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Acetylcholinesterase (AChE) inhibitors represent a cornerstone in the symptomatic treatment of neurodegenerative diseases, most notably Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors help to ameliorate cognitive deficits. AChE-IN-65 is a novel, potent, and selective acetylcholinesterase inhibitor. These application notes provide an overview of its utility in relevant preclinical models and detailed protocols for its experimental application.
Data Presentation
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Enzyme Inhibition and Selectivity
| Enzyme Target | IC50 (nM) | Selectivity Index (BuChE/AChE) |
| eeAChE (from Electrophorus electricus) | 15.2 ± 1.8 | \multirow{2}{*}{158} |
| hAChE (human recombinant) | 21.5 ± 2.5 | |
| eqBuChE (from equine serum) | 3400 ± 150 | |
| hBuChE (human recombinant) | 3850 ± 210 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: In Vitro Neuroprotective and Anti-aggregation Effects
| Assay | Cell Line | Treatment | Endpoint | Result |
| Neuroprotection | SH-SY5Y | Aβ (1-42) (10 µM) | Cell Viability (%) | 78% increase vs. Aβ alone |
| Anti-aggregation | ThT Assay | Self-induced Aβ (1-42) | Aggregation Inhibition (%) | 65% at 25 µM |
ThT: Thioflavin T
Table 3: In Vivo Efficacy in Scopolamine-Induced Amnesia Model (Mice)
| Behavioral Test | Treatment Group | Measurement | Result |
| Y-Maze | Vehicle | Spontaneous Alternation (%) | 45 ± 5% |
| Scopolamine (B1681570) (1 mg/kg) | Spontaneous Alternation (%) | 25 ± 4% | |
| This compound (5 mg/kg) + Scopolamine | Spontaneous Alternation (%) | 55 ± 6% | |
| Morris Water Maze | Vehicle | Escape Latency (s) | 20 ± 3 |
| Scopolamine (1 mg/kg) | Escape Latency (s) | 55 ± 7 | |
| This compound (5 mg/kg) + Scopolamine | Escape Latency (s) | 28 ± 5 |
*p < 0.01 compared to the scopolamine group. Data are presented as mean ± SEM.
Experimental Protocols
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from the colorimetric method described by Ellman et al.
Materials:
-
Acetylcholinesterase (eeAChE or hAChE)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (pH 8.0)
-
This compound (and other test compounds)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of this compound in DMSO.
-
In a 96-well plate, add 25 µL of varying concentrations of this compound.
-
Add 50 µL of 0.1 M phosphate buffer (pH 8.0).
-
Add 25 µL of AChE solution (0.2 U/mL) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of DTNB (0.3 mM) to each well.
-
Initiate the reaction by adding 25 µL of ATCI (1.5 mM).
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Neuroprotection Assay against Aβ-induced Toxicity
Materials:
-
SH-SY5Y neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
Aβ (1-42) peptide
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induce toxicity by adding aggregated Aβ (1-42) peptide to a final concentration of 10 µM.
-
Incubate the cells for an additional 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the control (untreated) cells.
In Vivo Behavioral Assessment: Y-Maze Test
This test assesses spatial working memory in rodents.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound (5 mg/kg, i.p.) or vehicle 30 minutes before the test.
-
30 minutes after this compound administration (i.e., immediately before the test), induce amnesia by administering scopolamine (1 mg/kg, i.p.).
-
Place each mouse at the end of one arm of the Y-maze and allow it to explore freely for 8 minutes.
-
Record the sequence of arm entries using a video tracking system.
-
An alternation is defined as entries into three different arms on consecutive choices (e.g., A, B, C or C, B, A).
-
Calculate the percentage of spontaneous alternation as follows: % Alternation = (Number of alternations / (Total number of arm entries - 2)) * 100
Visualizations
Signaling Pathway
Application Notes and Protocols for Testing Acetylcholinesterase (AChE) Inhibitors in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[1][2] One of the earliest hypotheses for the pathogenesis of AD is the cholinergic hypothesis, which posits that the cognitive deficits in AD are partly due to a deficiency in the neurotransmitter acetylcholine (B1216132) (ACh).[1][2] Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of ACh in the synaptic cleft.[3][4] Inhibition of AChE increases the levels of ACh, thereby enhancing cholinergic neurotransmission, which forms the basis for several currently approved AD treatments.[5][6]
These application notes provide a comprehensive guide to the experimental design for screening and characterizing novel AChE inhibitors. The protocols detailed below cover in vitro, in vivo, and ex vivo methodologies, offering a robust framework for preclinical evaluation.
Cholinergic Signaling and the Role of AChE Inhibitors
The cholinergic system plays a crucial role in cognitive functions such as learning, memory, and attention.[7] In a healthy brain, acetylcholine is released from presynaptic neurons, crosses the synaptic cleft, and binds to nicotinic and muscarinic receptors on the postsynaptic neuron, propagating the nerve impulse. AChE, located in the synaptic cleft, rapidly hydrolyzes ACh into choline (B1196258) and acetate, terminating the signal. In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to reduced ACh levels and impaired cognitive function.[1] AChE inhibitors work by blocking the action of AChE, thereby increasing the concentration and duration of action of ACh in the synapse, which helps to ameliorate the cognitive symptoms of AD.
Caption: Cholinergic signaling at the synapse and the mechanism of AChE inhibitors.
Experimental Workflow for AChE Inhibitor Screening
The preclinical evaluation of a potential AChE inhibitor follows a multi-step process, beginning with in vitro assays to determine its direct inhibitory activity and mechanism. Promising candidates are then advanced to cell-based models and subsequently to in vivo animal models of Alzheimer's disease to assess their efficacy and safety. Finally, ex vivo analysis of brain tissue from these animals can confirm the target engagement and downstream effects of the compound.
Caption: Overall experimental workflow for testing AChE inhibitors.
In Vitro Protocols
AChE Activity Assay (Ellman's Method)
This colorimetric assay is the most common method for measuring AChE activity.[3][4] It utilizes acetylthiocholine (B1193921) (ATCh) as a substrate, which is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[4]
Protocol:
-
Reagent Preparation:
-
0.1 M Phosphate (B84403) Buffer (pH 8.0).
-
AChE solution (e.g., from electric eel or human recombinant) in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10-15 minutes.[3]
-
10 mM DTNB in phosphate buffer.[3]
-
10 mM Acetylthiocholine (ATCh) in deionized water.[3]
-
Test inhibitor stock solution (e.g., 10 mM in DMSO). Prepare serial dilutions to obtain a range of concentrations.[3]
-
-
Assay Procedure (96-well plate format):
-
Blank: 180 µL of buffer + 20 µL of ATCh solution.
-
Control (100% Activity): 140 µL of buffer + 20 µL of DTNB + 10 µL of vehicle (e.g., 1% DMSO) + 10 µL of AChE solution.[3]
-
Test Compound: 130 µL of buffer + 20 µL of DTNB + 10 µL of AChE solution + 10 µL of test inhibitor dilution.[3]
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of ATCh solution to all wells except the blank.
-
Immediately measure the absorbance at 412 nm kinetically for 15-20 minutes, with readings taken every 60 seconds.[3]
-
-
Data Analysis:
-
Calculate the reaction rate (V) from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100[4]
-
Determine the IC50 value by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[8]
-
Data Presentation: In Vitro AChE Inhibition
| Inhibitor | Source of AChE | IC50 (µM) | Inhibition Type |
| Compound X | Electric Eel | 0.39 | Mixed |
| Compound Y | Human Recombinant | 1.25 | Competitive |
| Donepezil (Control) | Electric Eel | 0.02 | Non-competitive |
In Vivo Protocols
Animal Models of Alzheimer's Disease
Various animal models are used to mimic the pathology of AD.[6] Transgenic mouse models such as 3xTg-AD and 5XFAD, which overexpress human genes with mutations linked to familial AD, are commonly used.[6] These models develop key features of AD, including amyloid plaques and cognitive deficits.[9] Non-transgenic models can also be induced chemically, for example, by intracerebroventricular injection of streptozotocin (B1681764) or amyloid-beta peptides.[6]
Behavioral Testing
To assess the cognitive-enhancing effects of AChE inhibitors, a battery of behavioral tests can be employed. The Morris Water Maze is a widely used test for spatial learning and memory. Other tests include the Y-maze for short-term memory and the novel object recognition test for recognition memory.
Protocol: Morris Water Maze
-
Apparatus: A large circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase (e.g., 5 days):
-
Mice are given multiple trials per day to find the hidden platform.
-
The starting position is varied for each trial.
-
The time taken to find the platform (escape latency) and the path length are recorded.
-
-
Probe Trial (e.g., Day 6):
-
The platform is removed from the pool.
-
The mouse is allowed to swim for a set time (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured.
-
-
Data Analysis:
-
Compare the escape latency and path length during the acquisition phase between treated and untreated AD model animals.
-
Compare the time spent in the target quadrant during the probe trial.
-
Data Presentation: In Vivo Behavioral Studies (Morris Water Maze)
| Treatment Group | Mean Escape Latency (Day 5) (s) | Time in Target Quadrant (Probe Trial) (%) |
| Wild-Type Control | 15.2 ± 2.1 | 45.3 ± 3.8 |
| AD Model + Vehicle | 48.5 ± 5.6 | 22.1 ± 2.9 |
| AD Model + Compound X | 25.8 ± 3.9 | 38.7 ± 4.2 |
| AD Model + Donepezil | 28.1 ± 4.2 | 36.5 ± 3.5 |
Ex Vivo Protocols
Brain Tissue AChE Activity
Following the completion of in vivo studies, brain tissue can be collected to measure AChE activity, confirming that the test compound reached its target and exerted its enzymatic effect.
Protocol:
-
Tissue Preparation:
-
AChE Assay:
-
Perform the Ellman's assay on the brain tissue supernatant as described in the in vitro protocol.
-
The protein concentration of the supernatant should be determined to normalize the AChE activity.
-
-
Data Analysis:
-
Express AChE activity as units per milligram of protein.
-
Compare the AChE activity between treated and untreated animal groups.
-
Data Presentation: Ex Vivo Brain AChE Activity
| Treatment Group | Hippocampal AChE Activity (U/mg protein) | Cortical AChE Activity (U/mg protein) |
| Wild-Type Control | 1.54 ± 0.12 | 1.23 ± 0.09 |
| AD Model + Vehicle | 1.48 ± 0.15 | 1.19 ± 0.11 |
| AD Model + Compound X | 0.72 ± 0.08 | 0.65 ± 0.07 |
| AD Model + Donepezil | 0.81 ± 0.09 | 0.71 ± 0.08 |
Logical Progression of Drug Development
The data gathered from these experiments provide a comprehensive profile of a potential AChE inhibitor. A logical progression in the drug development pipeline would see a compound demonstrating potent in vitro inhibition, acceptable cytotoxicity, and the ability to cross the blood-brain barrier. Subsequently, this compound should show efficacy in improving cognitive deficits in animal models, which is then correlated with a measurable reduction in AChE activity in the brain.
Caption: Logical progression for the development of an AChE inhibitor.
References
- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Cholinergic Signaling in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay [protocols.io]
- 11. protocols.io [protocols.io]
Application Note: Kinetic Analysis of Acetylcholinesterase Inhibition by Compound DABA_1
For Research Use Only
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid. This enzymatic degradation terminates the nerve impulse at cholinergic synapses. The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for managing symptoms in neurodegenerative conditions such as Alzheimer's disease, and it also has applications in treating myasthenia gravis and glaucoma.[1][2][3]
The in vitro evaluation of AChE inhibitors is a fundamental step in the drug discovery and development process.[1] Kinetic studies are essential to characterize the potency, selectivity, and mechanism of action of novel inhibitory compounds.[1][4] This document provides detailed protocols for determining the inhibitory potential and kinetic profile of a novel, reversible AChE inhibitor, referred to here as Compound DABA_1. The protocols described are based on the widely adopted Ellman's method.[1][4]
Core Experimental Protocols
A thorough in vitro evaluation of an AChE inhibitor involves a series of standardized assays to determine its inhibitory potential and kinetic profile.
Protocol 1: Determination of IC50 Value
The half-maximal inhibitory concentration (IC50) is a primary measure of an inhibitor's potency. It represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[1]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant source
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
Compound DABA_1 (stock solution in DMSO)
-
96-well microplate reader
-
Multichannel pipette
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Create a dilution series of Compound DABA_1 in phosphate buffer from the DMSO stock. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1% to avoid solvent effects.[4]
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: 200 µL of phosphate buffer.
-
Control wells (No Inhibitor): Add AChE enzyme solution, phosphate buffer, and DMSO (at the same final concentration as in the inhibitor wells).
-
Inhibitor wells: Add AChE enzyme solution and the different concentrations of Compound DABA_1.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a predefined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[1][4]
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the substrate (ATCI) and DTNB to all wells (except the blank).[1]
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of reaction is proportional to the increase in absorbance, which results from the reaction of the product, thiocholine, with DTNB to form a yellow anion.[1]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ of control)] * 100.[4]
-
Plot the % Inhibition against the logarithm of the Compound DABA_1 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[5]
-
Protocol 2: Enzyme Kinetic Studies for Mechanism of Inhibition
To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed by measuring initial reaction rates at various substrate and inhibitor concentrations.[1][6]
Materials:
-
Same materials as in Protocol 1.
Procedure:
-
Assay Setup: This experiment requires a matrix of varying substrate (ATCI) and inhibitor (Compound DABA_1) concentrations.
-
Reaction and Measurement:
-
In a 96-well plate, for each inhibitor concentration, perform the assay across the range of ATCI concentrations.
-
Pre-incubate the enzyme with the inhibitor (or buffer for control) as described in Protocol 1.[4]
-
Initiate the reaction by adding the substrate and DTNB.
-
Measure the initial reaction rates (V₀) at 412 nm for each combination of substrate and inhibitor concentration.[4]
-
-
Data Analysis:
-
Michaelis-Menten Plot: Plot V₀ versus substrate concentration [S] for each inhibitor concentration.
-
Lineweaver-Burk Plot: For each inhibitor concentration, create a double reciprocal plot of 1/V₀ versus 1/[S].[4][7]
-
Competitive inhibition: Lines will intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive inhibition: Lines will intersect on the x-axis (Km is unchanged, Vmax decreases).[8]
-
Uncompetitive inhibition: Lines will be parallel (both Km and Vmax decrease).
-
Mixed inhibition: Lines will intersect in the second or third quadrant (both Km and Vmax are affected).[9]
-
-
Dixon Plot: Plot 1/V₀ versus inhibitor concentration [I] for each substrate concentration. The intersection point of the lines can be used to determine the inhibition constant (Ki).
-
Secondary Replots: Replots of the slopes or y-intercepts from the Lineweaver-Burk plot against the inhibitor concentration can also be used to calculate the Ki value.[7][8]
-
Data Presentation
The following table summarizes the hypothetical kinetic data obtained for Compound DABA_1 in its interaction with AChE.
| Parameter | Value | Description |
| IC50 | 45.5 nM | Concentration of DABA_1 required to inhibit 50% of AChE activity. |
| Ki | 25.2 nM | Inhibition constant, indicating the binding affinity of DABA_1 to AChE. |
| Mechanism | Mixed | DABA_1 binds to both the free enzyme and the enzyme-substrate complex. |
| Km (no inhibitor) | 0.12 mM | Michaelis constant for ATCI with AChE.[8] |
| Vmax (no inhibitor) | 0.98 µmol/min/mg | Maximum reaction velocity of AChE with ATCI.[8] |
Visualizations
Caption: Workflow for AChE kinetic studies.
Caption: AChE inhibition by Compound DABA_1.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. benchchem.com [benchchem.com]
- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of human erythrocyte acetylcholinesterase inhibition by a novel derivative of physostigmine: phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
Application Notes and Protocols for AChE-IN-65 in the Study of Cholinergic Neurotransmission
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Acetylcholine (B1216132) (ACh) is a critical neurotransmitter in both the central and peripheral nervous systems, playing a pivotal role in cognitive functions such as memory and learning, as well as in neuromuscular communication.[1] The precise control of cholinergic signaling is maintained by the rapid hydrolysis of ACh by the enzyme acetylcholinesterase (AChE) in the synaptic cleft.[2] Inhibition of AChE increases the concentration and duration of ACh at the synapse, thereby enhancing cholinergic neurotransmission.[1][3] This mechanism is a key therapeutic strategy for conditions associated with cholinergic deficits, such as Alzheimer's disease.[3]
AChE-IN-65 is a potent and selective inhibitor of acetylcholinesterase. These application notes provide a comprehensive overview of its utility in studying cholinergic neurotransmission, including its mechanism of action, protocols for in vitro and in cell-based assays, and expected outcomes.
Mechanism of Action
This compound acts as a reversible inhibitor of acetylcholinesterase. By binding to the active site of the AChE enzyme, it prevents the breakdown of acetylcholine.[2] This leads to an accumulation of ACh in the synaptic cleft, resulting in prolonged activation of cholinergic receptors on the postsynaptic neuron and enhanced signal transmission.[1][4]
Data Presentation
The following tables summarize the key in vitro pharmacological data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound against Cholinesterases
| Enzyme Source | IC₅₀ (nM) | Selectivity (BChE/AChE) |
| Human recombinant AChE | 15.2 | \multirow{2}{*}{>1000} |
| Human serum BChE | >15,000 |
Table 2: Kinetic Analysis of this compound Inhibition of Human AChE
| Parameter | Value |
| Inhibition type | Competitive |
| Kᵢ (nM) | 8.5 |
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes the determination of the inhibitory potency of this compound on acetylcholinesterase activity using the colorimetric Ellman's assay.[5]
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel (or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Protocol:
-
Add 20 µL of various concentrations of this compound (or vehicle control) to the wells of a 96-well plate.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the AChE solution to each well and incubate for 15 minutes at 37°C.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Cell-Based Assay for Cholinergic Activity
This protocol outlines a method to assess the effect of this compound on cholinergic signaling in a cell-based model, such as SH-SY5Y neuroblastoma cells, which endogenously express cholinergic receptors.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Carbachol (a stable acetylcholine analog)
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or imaging system
Procedure:
-
Cell Culture and Plating:
-
Culture SH-SY5Y cells under standard conditions (37°C, 5% CO₂).
-
Seed the cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
-
Calcium Dye Loading:
-
Remove the culture medium and wash the cells with HBSS.
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
-
Compound Treatment and Signal Detection:
-
Add various concentrations of this compound (or vehicle control) to the cells and incubate for 30 minutes.
-
Stimulate the cells by adding a sub-maximal concentration of carbachol.
-
Immediately measure the change in intracellular calcium concentration by monitoring fluorescence intensity (e.g., excitation at 485 nm, emission at 520 nm) over time using a fluorescence microplate reader.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Normalize the data to the baseline fluorescence before stimulation.
-
Plot the response against the concentration of this compound to determine its effect on cholinergic receptor activation.
-
Visualizations
Signaling Pathway
Caption: Cholinergic neurotransmission at the synapse and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for the in vitro acetylcholinesterase inhibition (Ellman's) assay.
References
Protocol for the Solubilization of AChE-IN-65 in Corn Oil for In Vivo Research
Introduction
This document provides a detailed protocol for the dissolution of AChE-IN-65, a mixed inhibitor of acetylcholinesterase (AChE), in corn oil. This protocol is intended for researchers, scientists, and drug development professionals requiring a clear and reproducible method for preparing this compound for in vivo studies. Corn oil is a commonly utilized vehicle for the administration of lipophilic or hydrophobic compounds in animal research.[1][2] This protocol is based on the solubility data provided by the manufacturer.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number (Example) |
| This compound | MedchemExpress.com | HY-164130 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Corn Oil | Sigma-Aldrich | C8267 |
| Sterile microcentrifuge tubes | VWR | 20170-293 |
| Pipettes and sterile tips | Gilson | --- |
| Vortex mixer | Scientific Industries | G560 |
| Water bath or heat block | Fisher Scientific | 15-462-10 |
| Sonicator (optional) | Branson | 1800 |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the dissolution of this compound in a DMSO and corn oil vehicle.
| Parameter | Value | Unit | Source |
| Compound | This compound | --- | [3] |
| Molecular Weight | 312.23 | g/mol | [3] |
| Appearance | Solid, White to off-white | --- | [3] |
| Solvent System | 10% DMSO, 90% Corn Oil | v/v | [3] |
| Achieved Solubility | ≥ 2.5 | mg/mL | [3] |
| Molar Concentration | ≥ 8.01 | mM | [3] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | --- | [3] |
Experimental Protocol
This protocol outlines the step-by-step procedure for dissolving this compound in a corn oil-based vehicle.
4.1. Preparation of the Vehicle
-
In a sterile tube, prepare the required volume of the vehicle by combining 10% DMSO and 90% corn oil. For example, to prepare 1 mL of the vehicle, add 100 µL of DMSO to 900 µL of corn oil.
-
Vortex the mixture thoroughly to ensure homogeneity.
4.2. Dissolution of this compound
-
Weigh the desired amount of this compound solid powder and place it in a sterile microcentrifuge tube.
-
Add the prepared 10% DMSO/90% corn oil vehicle to the tube containing the this compound powder.
-
Vortex the mixture vigorously for 2-5 minutes.
-
If precipitation or phase separation is observed, gentle heating and/or sonication can be applied to aid dissolution.[3]
-
Heating: Place the tube in a water bath or heat block set to a temperature of 37-65°C for 10-15 minutes. Intermittently vortex the tube during heating. The use of heat has been shown to aid in the dissolution of other compounds in corn oil, such as tamoxifen.
-
Sonication: Place the tube in a sonicator bath for 5-10 minutes, or until the solution becomes clear.
-
-
Visually inspect the solution to ensure it is clear and free of any particulate matter. The resulting solution should be a clear solution with a solubility of at least 2.5 mg/mL.[3]
4.3. Storage and Handling
-
The prepared this compound solution should be stored under appropriate conditions to maintain its stability. For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[3]
-
It is advisable to protect the compound from light.
-
For in vivo administration, it is recommended to prepare the solution fresh for each experiment. If stored, allow the solution to come to room temperature and vortex before use.
Visualizations
5.1. Experimental Workflow Diagram
Caption: Workflow for dissolving this compound in corn oil.
Safety Precautions
-
Follow standard laboratory safety procedures, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.
-
Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.
-
Refer to the Safety Data Sheet (SDS) for this compound for specific handling and safety information.
Conclusion
This protocol provides a straightforward and effective method for dissolving this compound in a corn oil-based vehicle for in vivo applications. Adherence to these steps will help ensure the preparation of a clear and homogenous solution at the specified concentration.
References
Application Notes and Protocols for Acetylcholinesterase Inhibitor: AChE-IN-65 (Donepezil Hydrochloride as a Representative Compound)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease and other neurological conditions characterized by a cholinergic deficit. This document provides detailed application notes and protocols for the storage, handling, and experimental use of acetylcholinesterase inhibitors, using Donepezil (B133215) Hydrochloride as a representative compound for "AChE-IN-65" due to the lack of specific public data for the latter.
Donepezil hydrochloride is a potent, selective, and reversible inhibitor of acetylcholinesterase.[1] Its efficacy is attributed to its ability to increase acetylcholine levels in the brain by preventing its breakdown.[1]
Physicochemical and Biological Properties
Proper storage and handling are dictated by the physicochemical properties of the compound. The following tables summarize key data for Donepezil Hydrochloride.
Table 1: Physicochemical Properties of Donepezil Hydrochloride
| Property | Value | Source |
| IUPAC Name | (±)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one hydrochloride | [2] |
| Molecular Formula | C₂₄H₂₉NO₃·HCl | [3] |
| Molecular Weight | 415.96 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Melting Point | Not explicitly stated, but it is a crystalline solid at room temperature. | [3] |
| pKa | Not available |
Table 2: Solubility Data for Donepezil Hydrochloride
| Solvent | Solubility | Source |
| Water | Soluble (≥10.4 mg/mL) | [3][5] |
| Chloroform | Freely soluble | [2][3] |
| Glacial Acetic Acid | Soluble | [2][3] |
| Ethanol | Slightly soluble | [2][3] |
| Acetonitrile | Slightly soluble | [2][3] |
| DMSO | Sparingly soluble (~1 mg/mL) | [5][6] |
| Ethyl Acetate (B1210297) | Practically insoluble | [2][3] |
| n-Hexane | Practically insoluble | [2][3] |
Table 3: Biological Activity of Donepezil
| Parameter | Value | Enzyme Source | Source |
| AChE IC₅₀ | 6.7 nM | Not Specified | [1][3] |
| BuChE IC₅₀ | 5,600 nM | Not Specified | [1] |
| Selectivity Index (BuChE/AChE) | ~836 | Not Specified | [1] |
| Plasma IC₅₀ (Monkey) | 37 ± 4.1 ng/mL | Brain AChE | [7] |
| Plasma IC₅₀ (Human, Alzheimer's Patients) | 53.6 ± 4.0 ng/mL | Cerebral Cortex AChE | [8] |
Storage and Handling
Storage
-
Solid Compound: Store the solid compound at -20°C for long-term storage (stable for ≥ 4 years).[6] For shorter periods, it can be stored at room temperature (20°C to 25°C), with excursions permitted to 15°C to 30°C.[9] Keep the container tightly closed in a dry and well-ventilated place.[10]
-
Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent (e.g., water or DMSO). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 1 year or at -20°C for up to 1 month.[11][12]
Stability
Donepezil hydrochloride is stable under normal storage conditions.[13] However, it is susceptible to degradation under certain stress conditions.
-
pH: Stable in mild acidic conditions.[14] It undergoes faster hydrolysis in alkaline conditions.[14][15]
-
Oxidation: Sensitive to degradation with hydrogen peroxide.[14]
-
Light: Stable under photolytic conditions (exposure to sunlight for 48 hours showed no degradation).[15]
-
Heat: Stable under dry heat conditions (48 hours at 80°C showed no degradation).[15]
Handling and Safety
Donepezil hydrochloride is toxic if swallowed and causes serious eye irritation.[16] Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16][18]
-
Spills: In case of a spill, avoid dust formation.[10] Sweep up the solid material and place it in a suitable, closed container for disposal.[16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[16][18]
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of Donepezil Hydrochloride for use in subsequent experiments.
Materials:
-
Donepezil Hydrochloride powder
-
Sterile, nuclease-free water or DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of Donepezil Hydrochloride required to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Weigh the calculated amount of powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of solvent (water for the hydrochloride salt, DMSO for the free base) to the tube.[3][6]
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Label the tubes clearly with the compound name, concentration, solvent, and date of preparation.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro potency (IC₅₀) of a test compound against acetylcholinesterase.
Principle: This colorimetric assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified spectrophotometrically at 412 nm.[19] The rate of TNB formation is directly proportional to AChE activity.[19]
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., human recombinant or electric eel)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Assay Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0)
-
Test compound (e.g., Donepezil Hydrochloride)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Setup (in a 96-well plate):
-
Initiate Reaction:
-
Measurement:
-
Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[1][20]
-
Cell-Based Acetylcholinesterase Inhibition Assay
Objective: To assess the inhibitory activity of a test compound in a cellular context.
Principle: This assay measures AChE activity in a cell line that endogenously expresses the enzyme, such as the human neuroblastoma cell line SH-SY5Y.[20] The Ellman's method is adapted for a cell-based format.
Materials:
-
SH-SY5Y cells
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compound (e.g., Donepezil Hydrochloride)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Cell lysis buffer (optional, depending on whether intracellular or membrane-bound AChE is measured)
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture SH-SY5Y cells in the appropriate medium.
-
Seed the cells into a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.[20]
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compound for a predetermined time (e.g., 2 hours). Include a vehicle control.
-
-
Cell Lysis (if measuring intracellular AChE):
-
Wash the cells with buffer and then lyse them to release the enzyme.
-
-
Assay Reaction:
-
Prepare a reaction mix containing ATCI and DTNB in the assay buffer.[20]
-
Add the reaction mix to each well.
-
-
Measurement:
-
Measure the absorbance at 412 nm at multiple time points.[20]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition and the IC₅₀ value as described in the in vitro assay protocol.[20]
-
Visualizations
Caption: Acetylcholinesterase (AChE) Signaling Pathway and Inhibition.
Caption: Workflow for In Vitro AChE Inhibition Assay.
Caption: Logical Flow for Storage and Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Donepezil Hydrochloride | 120011-70-3 [chemicalbook.com]
- 4. Donepezil Hydrochloride | C24H30ClNO3 | CID 5741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Donepezil hydrochloride - Nordic Biosite [nordicbiosite.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.hpra.ie [assets.hpra.ie]
- 10. fishersci.com [fishersci.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 14. researchgate.net [researchgate.net]
- 15. rjpbcs.com [rjpbcs.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. pharmacopoeia.com [pharmacopoeia.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Troubleshooting & Optimization
AChE-IN-65 solubility problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with AChE-IN-65.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions of small molecule inhibitors like this compound, the recommended starting solvent is typically an organic solvent such as Dimethyl Sulfoxide (DMSO).[1][2][3] It is crucial to consult the product-specific datasheet for the most accurate solubility information. If solubility issues persist in DMSO, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) may be considered.[1]
Q2: My this compound powder is not fully dissolving in the recommended solvent. What steps can I take?
A2: If you encounter difficulty in completely dissolving this compound, the following techniques can be employed:
-
Vortexing: Vigorously mix the solution using a vortex mixer to aid dissolution.[3]
-
Sonication: Utilize an ultrasonic bath to break down any solid aggregates.[1][3]
-
Gentle Warming: Briefly warm the solution in a water bath (not exceeding 50°C) to increase solubility. However, exercise caution as excessive heat can lead to compound degradation.[1][3]
If the compound remains undissolved, your solution may be supersaturated. In this case, preparing a new stock solution at a lower concentration is advisable.[1]
Q3: this compound dissolves in DMSO but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A3: Precipitation upon dilution into an aqueous buffer is a common challenge with hydrophobic compounds.[1][3] Here are several strategies to mitigate this issue:
-
Gradual Addition and Mixing: Slowly add the concentrated DMSO stock solution to the aqueous buffer while continuously vortexing or stirring. This helps to avoid localized high concentrations that can trigger precipitation.[1]
-
Lower Final Concentration: The final concentration of this compound in your assay may be exceeding its aqueous solubility limit. Consider testing a lower final concentration.[1][2]
-
Use of Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, to the aqueous buffer can help maintain the compound's solubility. It is essential to run a control to ensure the surfactant itself does not interfere with your assay.[1]
-
pH Adjustment: The solubility of a compound can be influenced by the pH of the buffer. Experimenting with slight adjustments to the buffer's pH may improve solubility.[3]
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve in the initial solvent. | The compound has low solubility in the chosen solvent. | Try alternative organic solvents such as ethanol, methanol, or DMF.[1] Consult the product datasheet for any specific solvent recommendations. |
| Precipitation occurs upon dilution into aqueous buffer. | The final concentration exceeds the compound's aqueous solubility. | Decrease the final concentration of the inhibitor in the assay.[1][2] Add the DMSO stock solution to the aqueous buffer slowly while vortexing.[1] Consider adding a surfactant like Tween-20 to the buffer.[1] |
| Inconsistent or non-reproducible assay results. | The compound may not be fully dissolved at the tested concentrations, leading to inaccurate potency measurements. | Visually inspect all solutions for any signs of precipitation.[2] Re-evaluate the dissolution protocol and ensure the compound is fully dissolved before making dilutions.[1] Prepare fresh stock solutions and aliquot them to avoid multiple freeze-thaw cycles.[1][2] |
| No inhibitory effect observed. | The compound is not soluble at the tested concentration, preventing it from interacting with the enzyme. | Visually check the assay plate for any signs of precipitation.[1] Test a lower concentration of the inhibitor. Re-assess the entire dissolution and dilution procedure.[1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.[3]
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.[3]
-
Visually inspect the solution to confirm that no solid particles are present.
-
For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[1][2]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thaw the concentrated stock solution to room temperature.
-
While vortexing the experimental aqueous buffer (e.g., PBS, Tris-HCl), slowly add the required volume of the stock solution to achieve the final desired concentration. It is critical to add the stock solution to the buffer, not the other way around, to minimize precipitation.[3]
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system, typically kept below 0.5%.[1][2]
-
Visually inspect the working solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.
-
Use the working solution immediately for your experiment.
Visualizing the Mechanism of Action
Acetylcholinesterase Inhibition Signaling Pathway
Acetylcholinesterase (AChE) is a critical enzyme in cholinergic neurotransmission.[3] It hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, terminating the nerve signal.[3] AChE inhibitors like this compound block the active site of AChE, leading to an accumulation of ACh in the synaptic cleft. This enhances the stimulation of nicotinic and muscarinic acetylcholine receptors.[4]
References
Technical Support Center: Optimizing AChE-IN-65 Concentration for Cell Culture Experiments
Welcome to the technical support center for AChE-IN-65. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an acetylcholinesterase (AChE) inhibitor. Its primary mechanism involves blocking the acetylcholinesterase enzyme, which is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh).[1] This inhibition leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.[1][2] This pathway is crucial for cognitive functions and is a key target in neurodegenerative diseases.[3]
Q2: How do I determine the optimal starting concentration range for my in vitro experiments with this compound?
For a novel compound like this compound, it is recommended to start with a broad concentration range to determine the half-maximal inhibitory concentration (IC50). A common approach is to perform a serial dilution over several orders of magnitude.[4] Once an approximate IC50 value is determined, a narrower range of concentrations around this value can be used for more precise experiments.[4]
Q3: What are the standard in vitro assays to measure the potency of this compound?
The most widely used method is the Ellman's assay, which is a colorimetric method for measuring AChE activity.[4] Other valuable assays include fluorescence-based methods and cell-based assays utilizing neuroblastoma cell lines such as SH-SY5Y.[4][5]
Q4: I am not observing any effect of this compound in my cell-based assay. What are the possible reasons?
Several factors could be contributing to a lack of an observable effect:
-
Cell Permeability: The inhibitor may have poor permeability across the cell membrane, preventing it from reaching intracellular AChE.[4][6]
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Incorrect Concentration: The concentrations tested might be too low to elicit a biological response.[4]
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Metabolic Instability: The compound could be rapidly metabolized by the cells into an inactive form.[4][6]
-
Assay Interference: Components in the cell culture media or the inhibitor itself might be interfering with the assay's detection method.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values | High enzyme concentration. | Use an enzyme concentration significantly below the expected Ki of the inhibitor.[6] |
| Inconsistent pre-incubation time. | Standardize the pre-incubation time for the enzyme and inhibitor in all experiments.[6] | |
| Compound precipitation. | Visually inspect for precipitates. Test the compound's solubility in the assay buffer and consider using a different solvent or lowering the concentration.[6] | |
| High background signal in assay | Substrate auto-hydrolysis. | Run a control with only the substrate and buffer to determine the rate of non-enzymatic hydrolysis. |
| Contaminated reagents. | Use fresh, high-purity reagents. | |
| Observed cytotoxicity in cell-based assays | The inhibitor has off-target effects. | Perform a literature search for known off-target effects of similar compounds. |
| The concentration is too high. | Conduct a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration 50 (CC50). Use concentrations well below the CC50 for functional assays.[4] | |
| Poor correlation between biochemical and cell-based assay results | Low cell permeability of the inhibitor. | The compound may not be effectively crossing the cell membrane to reach its intracellular target.[6] |
| The compound is a substrate for efflux pumps. | The inhibitor may be actively transported out of the cells, reducing its intracellular concentration.[6] | |
| The inhibitor is metabolized by the cells into an inactive form. | [6] |
Quantitative Data Summary
The following tables present representative data for a novel AChE inhibitor, "AChE-IN-X". These tables should be used as a template for organizing your experimental results with this compound.
Table 1: In Vitro Efficacy of a Representative AChE Inhibitor (AChE-IN-X)
| Parameter | Value | Cell Line | Assay Conditions |
| IC50 | 50 nM | SH-SY5Y | 2-hour incubation, colorimetric assay[2] |
| EC50 | 100 nM | PC12 | 24-hour incubation, neurite outgrowth assay[2] |
| Optimal Concentration | 1 µM | Primary Neurons | 48-hour incubation, cell viability assay[2] |
Table 2: Cytotoxicity Profile of a Representative AChE Inhibitor (AChE-IN-X)
| Cell Line | CC50 (µM) | Incubation Time (hours) | Assay Method |
| SH-SY5Y | > 100 µM | 24 | MTT Assay[2] |
| PC12 | > 100 µM | 48 | LDH Assay[2] |
| Primary Neurons | 50 µM | 72 | MTT Assay[2] |
Experimental Protocols
Protocol 1: Determination of IC50 using Ellman's Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Acetylcholinesterase (AChE)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate (B84403) buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare stock solutions of this compound, DTNB, and ATCI in the appropriate buffer.
-
Serial Dilution: Perform a serial dilution of this compound to create a range of concentrations.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the different concentrations of this compound. Include a control group with no inhibitor.
-
Enzyme Addition: Add the AChE solution to each well to initiate the reaction and incubate at a controlled temperature (e.g., 37°C).
-
Substrate Addition: After a brief pre-incubation, add the substrate (ATCI) to start the reaction.[4]
-
Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
Protocol 2: Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effects of this compound on a selected cell line.
Materials:
-
This compound
-
Selected cell line (e.g., SH-SY5Y)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[2] Include a vehicle control.
-
MTT Addition: Add MTT reagent to each well and incubate until formazan (B1609692) crystals form.[2]
-
Solubilization: Solubilize the formazan crystals with the solubilization solution.[2]
-
Measurement: Measure the absorbance at 570 nm.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the CC50 value.
Visualizations
References
- 1. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Acetylcholinesterase and its inhibition in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results in Acetylcholinesterase (AChE) Inhibition Assays
This guide is designed for researchers, scientists, and drug development professionals encountering inconsistent results in their Acetylcholinesterase (AChE) inhibition assays. Below are frequently asked questions (FAQs) and troubleshooting guides to help identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: Why are my IC50 values for the same AChE inhibitor inconsistent across different experimental runs?
A1: Fluctuations in IC50 values are a common issue and can stem from several sources[1][2]:
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Reagent Variability: Differences in the preparation of buffers, enzyme solutions, substrate, and the inhibitor itself can lead to shifts in potency[1]. The quality and storage of reagents, especially DTNB and the substrate, are critical, as they can degrade over time[2].
-
Experimental Conditions: Minor variations in temperature, pH, and incubation times can significantly impact enzyme kinetics[1][2].
-
Enzyme Activity: The specific activity of the acetylcholinesterase can vary between different lots or with storage conditions[1][2]. It's crucial to ensure the enzyme is stored at the recommended temperature and to avoid repeated freeze-thaw cycles[3].
-
Pipetting Errors: Inaccurate dispensing of reagents, especially at low volumes, can introduce significant errors[1][2].
-
Data Analysis: The method used to calculate the IC50, including the software and the curve-fitting model, can influence the final value[1].
Q2: My negative and positive controls are not behaving as expected. What could be the cause?
A2: Issues with controls often point to fundamental problems with the assay setup[1]:
-
Negative Control (e.g., DMSO): If you observe inhibition in your negative control, it may indicate contamination of your reagents or solvent effects at higher concentrations[1]. It's essential to keep the final solvent concentration low (typically below 1%) and consistent across all wells[4].
-
Positive Control (a known AChE inhibitor): If the positive control shows weaker or no inhibition, it could be due to degradation of the control compound, use of an inactive enzyme, or problems with the detection reagents[1]. A non-performing known inhibitor strongly suggests a problem with the assay itself[4].
Q3: I am observing high variability between replicate wells. What are the common causes?
A3: High variability between replicate wells can be caused by several factors:
-
Pipetting Errors: Use calibrated pipettes and consider preparing a master mix for reagents to be added to multiple wells to ensure consistency[2][3].
-
Edge Effects: Evaporation in the outer wells of a microplate can concentrate reagents and affect the reaction rate. It is advisable to avoid using the outermost wells for critical samples or to fill them with buffer or water to create a humidity barrier[3][5].
-
Incomplete Mixing: Gently mix the plate after adding each reagent to ensure a homogenous reaction mixture[2][3].
Q4: What should I do if my test compound shows no inhibition or a very high IC50 value?
A4: If your test compound is not showing the expected inhibition, consider the following possibilities:
-
Poor Inhibitor Solubility: The compound may be precipitating in the assay buffer. Visually inspect the wells for any signs of precipitation. Dissolving the compound in a small amount of an organic solvent like DMSO before diluting it in the assay buffer can help, but be mindful of the final solvent concentration[2][3].
-
Incorrect Inhibitor Concentration: Double-check the stock concentration of your inhibitor and the dilution series calculations[3][4].
-
Inactive Inhibitor: The inhibitor may have degraded. Check the storage conditions and expiration date, and consider preparing a fresh stock solution[3][4].
-
High Enzyme Concentration: An excessively high concentration of AChE can require a much higher concentration of the inhibitor to achieve significant inhibition[4].
-
Substrate Competition: For competitive inhibitors, a high substrate concentration can outcompete the inhibitor. It is often recommended to use a substrate concentration at or below the Km value[4].
Q5: Can the solvent used to dissolve my compound affect the assay?
A5: Yes, the solvent can significantly impact the assay. Organic solvents like DMSO can inhibit AChE activity at higher concentrations. It is crucial to keep the final solvent concentration low (typically <1%) and consistent across all wells, including controls. Always run a solvent control (enzyme + solvent without inhibitor) to account for any effects of the solvent on enzyme activity[2][4].
Troubleshooting Guide
This troubleshooting table provides a quick reference for common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 Values | Reagent degradation, variations in experimental conditions, inconsistent enzyme activity, pipetting errors. | Prepare fresh reagents for each experiment. Strictly control temperature, pH, and incubation times. Aliquot and store the enzyme properly to avoid degradation. Use calibrated pipettes and master mixes.[1][2] |
| High Variability Between Replicates | Inaccurate pipetting, incomplete mixing of reagents, "edge effects" in microplates. | Use calibrated pipettes and ensure thorough but gentle mixing. Avoid using the outer wells of the microplate or fill them with buffer to minimize evaporation.[2][3][5] |
| No or Low Enzyme Activity in Controls | Inactive enzyme, incorrect buffer pH, degraded substrate. | Use a fresh vial of enzyme and verify its activity. Check and adjust the pH of the assay buffer (typically pH 7.4-8.0). Prepare fresh substrate solution for each experiment.[3][4] |
| High Background Signal | Spontaneous substrate hydrolysis, reaction of the test compound with DTNB. | Prepare substrate solution fresh. Run a control with the test compound and DTNB in the absence of the enzyme to check for direct reaction.[5] |
| Inhibitor Shows No Effect | Poor inhibitor solubility, incorrect concentration, degraded inhibitor, high enzyme concentration. | Check for precipitation and optimize solubility with a suitable solvent. Verify all calculations and dilutions. Use a fresh stock of the inhibitor. Titrate the enzyme to the lowest concentration that provides a robust signal.[3][4] |
Experimental Protocols
Ellman's Method for AChE Inhibition Assay
This is a widely used colorimetric method to measure AChE activity[2][5]. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm[2][5]. The rate of color formation is directly proportional to the AChE activity[2].
Reagent Preparation
| Reagent | Preparation |
| Assay Buffer | 0.1 M Sodium Phosphate Buffer, pH 8.0.[2][4] |
| DTNB Solution | 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in Assay Buffer.[2] |
| Substrate (ATCI) Solution | 10 mM Acetylthiocholine Iodide in deionized water.[2][4] |
| Enzyme (AChE) Solution | Prepare a working solution of AChE in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.[2][4] |
| Test Inhibitor | Prepare a stock solution in a suitable solvent (e.g., DMSO) and perform serial dilutions to the desired concentrations.[1][3] |
| Positive Control | A known AChE inhibitor (e.g., Donepezil) at a concentration known to give significant inhibition.[4] |
Assay Procedure (96-well plate format)
-
Add Inhibitor: Add 25 µL of the inhibitor dilutions to the appropriate wells. For control wells, add 25 µL of the solvent[1].
-
Add Enzyme: Add 50 µL of the AChE enzyme solution to all wells except the blank[1].
-
Pre-incubation: Gently mix and pre-incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme[4].
-
Initiate Reaction: Add 50 µL of the DTNB solution followed by 75 µL of the ATCI solution to all wells to start the reaction.
-
Measure Absorbance: Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader[4].
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. The percentage of inhibition is calculated as follows: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
Visual Guides
AChE Inhibition Assay Workflow (Ellman's Method)
Caption: Workflow for a typical AChE inhibition assay using the Ellman's method.
Troubleshooting Logic for Inconsistent AChE Assay Results
References
How to avoid AChE-IN-65 precipitation in aqueous solutions
Welcome to the technical support center for AChE-IN-65. This guide provides troubleshooting advice and frequently asked questions to help you avoid precipitation of this compound in aqueous solutions during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous buffer?
This compound, like many small molecule inhibitors, is a hydrophobic compound. While it is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), its solubility in aqueous solutions is limited. When a concentrated stock solution in an organic solvent is diluted into an aqueous buffer, the abrupt change in the solvent environment can cause the compound to "crash out" or precipitate.[1][2] This phenomenon is known as antisolvent precipitation.
Q2: What is the best solvent to prepare a stock solution of this compound?
For most in vitro applications, high-purity, anhydrous DMSO is the recommended solvent for preparing concentrated stock solutions.[3][4] DMSO is miscible with water and can dissolve a wide range of both polar and non-polar organic compounds, making it a suitable vehicle for creating precise low-concentration working solutions in aqueous media.[3][5] For in vivo studies, different formulation strategies may be required (see Troubleshooting Guide).
Q3: What is the maximum recommended concentration of DMSO for in vitro studies?
To avoid cellular toxicity, the final concentration of DMSO in your cell-based assays should be kept as low as possible, typically below 0.5%.[6] Many cell lines can tolerate up to 1% DMSO, but it is best practice to keep it below 0.1% if possible. Always run a vehicle control with the same final concentration of DMSO to account for any solvent effects.[7]
Q4: Can I heat or sonicate my solution to redissolve the precipitate?
Yes, gentle warming and sonication can be effective methods to help redissolve precipitates.[1] You can warm the solution in a water bath to 37°C or briefly sonicate it.[8] However, be cautious with temperature, as excessive heat may degrade the compound. These methods are most effective for dealing with minor precipitation.
Troubleshooting Guide
Problem 1: Precipitate forms immediately upon dilution of the DMSO stock solution into an aqueous buffer.
-
Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. This is a common issue when performing a large, single-step dilution.
-
Solutions:
-
Reduce Final Concentration: The simplest approach is to lower the final working concentration of this compound in your assay.[1]
-
Perform Stepwise Dilution: Instead of a single dilution, perform a serial dilution. For example, first, dilute the 10 mM DMSO stock into an intermediate buffer containing some organic co-solvent, and then perform the final dilution into the aqueous assay buffer. This gradual change in solvent polarity can help maintain solubility.[1][6]
-
Use a Co-solvent: Incorporate a water-miscible organic co-solvent into your final aqueous buffer. Common choices include PEG400, ethanol, or glycerol.[1][9] Ensure the final concentration of the co-solvent is compatible with your experimental system.
-
Adjust pH: If this compound is ionizable (e.g., a weak base or acid), its solubility will be pH-dependent. Adjusting the pH of the aqueous buffer may increase its solubility.[1][10][11] This must be done carefully to ensure the pH remains compatible with your assay.
-
Problem 2: The solution is initially clear but becomes cloudy or shows precipitate over time.
-
Cause: This could be due to the slow kinetics of precipitation at a supersaturated concentration or instability of the solution. Changes in temperature or pH over time can also contribute.
-
Solutions:
-
Prepare Fresh Solutions: Always prepare the final working solution fresh just before use. Stock solutions in DMSO are generally stable when stored at -20°C or -80°C, but aqueous working solutions are not intended for long-term storage.[8]
-
Incorporate Stabilizers: For certain applications, solubilizing agents like cyclodextrins can be used to encapsulate the hydrophobic compound and improve its stability in aqueous solution.[1][12]
-
Problem 3: My this compound precipitates when added to cell culture media.
-
Cause: Cell culture media are complex aqueous solutions. The high salt concentration and neutral pH can promote the precipitation of hydrophobic compounds.
-
Solutions:
-
Check Final DMSO Concentration: Ensure the final DMSO concentration is as low as possible (<0.5%).[6]
-
Leverage Serum Proteins: If your media contains serum (e.g., FBS), the proteins can sometimes help to solubilize hydrophobic compounds through binding. You may test if pre-mixing the diluted compound with a small amount of serum before adding it to the full volume of media helps.[7]
-
Stepwise Dilution: Dilute the DMSO stock in a small volume of complete media first, vortex gently, and then add this to the rest of your media.
-
Problem 4: I need to prepare a formulation for in vivo studies and am seeing precipitation.
-
Cause: Formulations for in vivo use must be biocompatible and are often injected into an aqueous physiological environment, making precipitation a critical issue. DMSO concentrations must be kept very low.
-
Solutions:
-
Use a Co-solvent System: A common vehicle for animal studies is a mixture of solvents. For example, a formulation could consist of DMSO, PEG400, Tween 80, and saline.[6][13] Tween 80 acts as a surfactant to help create a stable micellar solution or emulsion.[13]
-
Lipid-Based Formulations: Lipid-based drug delivery systems (LBDDS) are an effective strategy for enhancing the solubility and bioavailability of lipophilic compounds.[13][14]
-
Nanosuspensions: Reducing the particle size of the compound to the nanoscale can improve its dissolution rate and bioavailability.[13][15] This typically requires specialized equipment like sonicators or homogenizers.
-
Data Presentation: Solubility Profile of this compound (Hypothetical Data)
Disclaimer: The following data are for illustrative purposes only and represent a typical profile for a hydrophobic small molecule inhibitor. Actual solubility should be determined experimentally.
| Solvent/Vehicle System | Concentration (mg/mL) | Visual Observation |
| Water | < 0.01 | Insoluble |
| PBS (pH 7.4) | < 0.01 | Insoluble |
| 100% DMSO | ≥ 50 | Clear Solution |
| 100% Ethanol | ~10 | Clear Solution |
| 1:10 DMSO:PBS (v/v) | ~0.1 | Precipitate forms |
| 10% PEG400 in PBS | ~0.5 | Clear Solution |
| 5% Tween 80 in Saline | ~1.0 | Forms a stable micellar solution |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. (e.g., for 1 mL of 10 mM solution, if MW = 500 g/mol , weigh 5 mg).
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube for 10-20 seconds.[4] If the compound does not fully dissolve, you may sonicate the solution for a few minutes in a water bath.
-
Store: Aliquot the concentrated stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability (up to 3-6 months).[4][8]
Protocol for Diluting this compound into an Aqueous Buffer for In Vitro Assays
This protocol aims to achieve a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended):
-
Pipette 2 µL of the 10 mM stock solution into 198 µL of your aqueous assay buffer. This creates a 1:100 dilution to 100 µM with 1% DMSO.
-
Vortex gently immediately after adding the stock.
-
-
Prepare Final Working Solution:
-
Pipette 100 µL of the 100 µM intermediate solution into 900 µL of the aqueous assay buffer. This creates a final concentration of 10 µM with 0.1% DMSO.
-
Vortex gently to mix.
-
-
Use Immediately: Use the final working solution for your experiment without delay to minimize the risk of precipitation.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. cell culture - What does it mean to use DMSO as a dissolvant in biology experiemnts? - Biology Stack Exchange [biology.stackexchange.com]
- 3. quora.com [quora.com]
- 4. m.youtube.com [m.youtube.com]
- 5. reddit.com [reddit.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. future4200.com [future4200.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Improving the Stability of AChE-IN-65 in Experimental Buffers
Welcome to the technical support center for AChE-IN-65. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the stability of this compound in experimental buffers. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during acetylcholinesterase (AChE) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for this compound are inconsistent across different experimental runs. What could be the cause?
A1: Inconsistent IC50 values are often an indicator of compound instability in the assay buffer.[1] Several factors can contribute to this variability:
-
Compound Degradation: this compound may degrade over the course of the experiment, leading to a lower effective concentration and consequently, variable and often higher IC50 values.[1]
-
Reagent Variability: Differences in the preparation of buffers, enzyme solutions, substrate, and the inhibitor itself can lead to shifts in potency.[2]
-
Experimental Conditions: Minor variations in temperature, pH, and incubation times can significantly impact enzyme kinetics and inhibitor stability.[2][3]
-
Pipetting Errors: Inaccurate dispensing of reagents, especially at low volumes, can introduce significant errors.[2]
Q2: I suspect this compound is degrading in my experimental buffer. How can I confirm this?
A2: To confirm the degradation of this compound, you can perform a time-course experiment. Prepare a working solution of this compound in your assay buffer and incubate it at the experimental temperature. At different time points (e.g., 0, 30, 60, and 120 minutes), take an aliquot of the pre-incubated inhibitor and add it to the AChE assay. A decrease in inhibitory activity with longer pre-incubation times is a strong indication of compound degradation.[1]
Q3: What are the most common causes of small molecule inhibitor instability in aqueous buffers?
A3: The stability of small molecules like this compound in aqueous buffers can be affected by several factors:
-
pH: The pH of the buffer can significantly influence the stability of a compound.[3] Most drugs are stable between pH 4 and 8.[3]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[3][4]
-
Light Exposure: Photosensitive compounds can degrade when exposed to light.[4] It is crucial to check the manufacturer's storage recommendations.[5]
-
Oxidation: The presence of dissolved oxygen can lead to oxidative degradation of the compound.[4]
-
Hydrolysis: The presence of water in aqueous buffers can lead to the hydrolysis of susceptible functional groups in the molecule.[6]
-
Buffer Components: Certain buffer components can react with the inhibitor, leading to its degradation.[7]
Q4: How can I improve the solubility of this compound if it precipitates in my aqueous buffer?
A4: Precipitation of a hydrophobic small molecule from an aqueous buffer after dilution from a DMSO stock is a common issue. Here are some strategies to address this:
-
Decrease the Final Concentration: The compound may have exceeded its aqueous solubility limit. Try using a lower final concentration in your assay.[8]
-
Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain solubility. Always include a vehicle control to assess the effect of DMSO.[8]
-
Adjust Buffer pH: The solubility of ionizable compounds can be highly dependent on the pH of the buffer.[8]
-
Use a Different Solvent System: Consider using a co-solvent like ethanol (B145695) or PEG to improve solubility.[8]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting stability issues with this compound.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in small molecule stability assays.
Summary of Potential Issues and Solutions
| Potential Issue | Likely Cause | Recommended Solution |
| Inconsistent IC50 Values | Compound degradation, reagent variability, inconsistent experimental conditions.[1][2] | Perform a time-course stability study. Prepare fresh reagents for each experiment. Standardize temperature, pH, and incubation times.[2] |
| Precipitation of Inhibitor | Poor aqueous solubility.[8] | Decrease the final concentration of this compound. Optimize the percentage of DMSO in the final solution (with appropriate vehicle controls). Test different buffer pH values.[8] |
| Loss of Activity Over Time | Degradation of this compound in the assay buffer.[1] | Prepare fresh inhibitor solutions immediately before use. Aliquot stock solutions to minimize freeze-thaw cycles.[5] Store stock solutions at -20°C or lower.[7] |
| High Background Signal | Autofluorescence of the inhibitor or interference with the detection method.[9] | Run a control experiment with this compound alone to measure its intrinsic fluorescence or absorbance at the assay wavelength.[9] |
Experimental Protocols
Protocol for Determining the Stability of this compound in Experimental Buffer
This protocol outlines a method to assess the stability of this compound in your experimental buffer over time.
Materials:
-
This compound
-
Experimental Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4)[2]
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine (B1193921) iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a working solution of this compound in the experimental buffer at the highest concentration used in your assay.
-
Incubate the inhibitor solution at your standard experimental temperature (e.g., 25°C or 37°C).[5]
-
At various time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the incubated inhibitor solution.
-
Perform the AChE inhibition assay using the collected aliquots.
-
To each well of a 96-well plate, add the assay buffer, DTNB solution, and the aged this compound solution.
-
Add the AChE solution and pre-incubate for a specified time (e.g., 15 minutes).[10]
-
Initiate the reaction by adding the ATCI substrate.
-
Immediately monitor the change in absorbance at 412 nm over time.[10]
-
-
Calculate the percentage of inhibition for each time point relative to a control with no inhibitor.
-
Plot the percentage of inhibition versus the pre-incubation time. A decrease in inhibition over time indicates instability.
Standard AChE Inhibition Assay (Ellman's Method)
This protocol describes a common colorimetric method to determine the in vitro potency of an AChE inhibitor.[10]
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.4.[2]
-
AChE Solution: Prepare a stock solution of acetylcholinesterase in the assay buffer. The final concentration should be optimized to provide a linear reaction rate.[2]
-
Substrate Solution (ATCI): Prepare a stock solution of acetylthiocholine iodide in deionized water.[2]
-
Ellman's Reagent (DTNB): Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) in the assay buffer.[2]
-
Inhibitor (this compound): Prepare a stock solution in a suitable solvent like DMSO and make serial dilutions in the assay buffer.[2]
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the this compound working solutions.
-
Add the AChE solution to all wells except for the blank.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).[10]
-
Initiate the reaction by adding ATCI and DTNB to each well.[10]
-
Monitor the change in absorbance at 412 nm over time using a microplate reader.[10]
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration compared to the control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[11]
Experimental Workflow for AChE Inhibition Assay
Caption: Workflow for determining the IC50 of an AChE inhibitor.
Signaling Pathway
Mechanism of Acetylcholinesterase Inhibition
Caption: The inhibitory action of an AChE inhibitor on acetylcholine hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Factors affecting stability of drugs | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Off-Target Effects of Aminobenzoic Acid-Derived AChE Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of aminobenzoic acid-derived acetylcholinesterase (AChE) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target concerns for aminobenzoic acid-derived AChE inhibitors?
A1: The primary off-target concern is the inhibition of butyrylcholinesterase (BuChE), a closely related enzyme to AChE.[1][2] Inhibition of BuChE can lead to a different pharmacological profile and potential side effects. Additionally, due to the structural diversity of aminobenzoic acid derivatives, interactions with other proteins, such as kinases or serum albumins, should be considered.[3]
Q2: My aminobenzoic acid-derived AChE inhibitor shows unexpected cytotoxicity. What could be the cause?
A2: Unexpected cytotoxicity can stem from either on-target or off-target effects. High levels of AChE inhibition can be toxic in certain cell types. However, if the cytotoxicity is observed at concentrations inconsistent with the inhibitor's IC50 for AChE, it is likely due to off-target interactions. It is recommended to perform a counter-screen on a cell line with low or no AChE expression to differentiate between on-target and off-target cytotoxicity.
Q3: How can I determine if the observed cellular phenotype is a result of an off-target effect?
A3: A multi-pronged approach is recommended. First, confirm target engagement by measuring AChE inhibition within your cellular model. Second, attempt a rescue experiment by introducing an alternative method to achieve the expected biological outcome of AChE inhibition. Third, utilize a structurally distinct AChE inhibitor to see if the same phenotype is produced. If the phenotype persists with your compound but not with a structurally different inhibitor, an off-target effect is probable.
Q4: What is a selectivity index and why is it important?
A4: The selectivity index is a quantitative measure of a compound's potency for its intended target versus an off-target. For AChE inhibitors, it is often calculated as the ratio of the IC50 or Ki value for BuChE to that of AChE (BuChE IC50 / AChE IC50).[4] A higher selectivity index indicates a greater preference for inhibiting AChE over BuChE, which can be crucial for minimizing potential side effects.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected biological response in cellular assays.
-
Possible Cause: The observed phenotype may not be solely due to AChE inhibition but could be a result of the inhibitor interacting with other cellular targets. Aminobenzoic acid derivatives have been shown to interact with various proteins.[3][5]
-
Troubleshooting Steps:
-
Confirm On-Target AChE Inhibition: Perform a direct enzymatic assay using cell lysates from your experimental model to confirm that your compound is inhibiting AChE at the concentrations used.
-
Use a Structurally Unrelated AChE Inhibitor: Compare the cellular phenotype induced by your aminobenzoic acid derivative with that of a well-characterized, structurally different AChE inhibitor. If the phenotypes differ, it suggests an off-target effect of your compound.
-
Broad Off-Target Profiling: If resources allow, screen your compound against a panel of common off-targets, such as kinases or G-protein coupled receptors (GPCRs).
-
Issue 2: High background signal or interference in the AChE inhibition assay.
-
Possible Cause: The aminobenzoic acid derivative itself might interfere with the assay components or detection method. Some compounds can absorb light at the same wavelength as the assay's chromophore or have intrinsic fluorescent properties.
-
Troubleshooting Steps:
-
Run an Inhibitor Control: Include a control well containing your compound and all assay reagents except the AChE enzyme to measure any intrinsic signal from the compound.
-
Test for Compound-Substrate Interaction: Incubate your compound with the substrate (e.g., acetylthiocholine) alone to check for any non-enzymatic reaction.
-
Consider an Alternative Assay Format: If interference persists, consider using an alternative AChE assay method with a different detection principle (e.g., a fluorescence-based assay instead of a colorimetric one).
-
Issue 3: Poor correlation between in vitro enzymatic inhibition and cellular activity.
-
Possible Cause: This discrepancy can be due to several factors, including poor cell permeability of the compound, rapid metabolism of the compound within the cells, or engagement of cellular off-targets that counteract the effect of AChE inhibition.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Use computational models (e.g., predicting LogP) or experimental assays (e.g., PAMPA) to determine the cell permeability of your compound.
-
Evaluate Metabolic Stability: Incubate your compound with liver microsomes or cell lysates to assess its metabolic stability.
-
Perform Target Engagement Studies: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound is binding to AChE within the cellular environment.
-
Data Presentation
Table 1: Selectivity Profile of Representative Aminobenzoic Acid-Derived Cholinesterase Inhibitors
| Compound | Target Enzyme | Kᵢ (µM) |
| Derivative 1 | AChE | 0.10 ± 0.04 |
| BuChE | 5.10 ± 2.14 | |
| Derivative 2 | AChE | 0.041 ± 0.60 |
| BuChE | 8.46 ± 0.66 |
Data adapted from a study on p-aminobenzoic acid derivatives.[1] Kᵢ represents the inhibition constant.
Experimental Protocols
1. Protocol for Determining AChE and BuChE Inhibition (Ellman's Method)
This protocol is a widely used colorimetric assay to determine the inhibitory activity of compounds against AChE and BuChE.
-
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BuChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BuChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compound (aminobenzoic acid derivative)
-
96-well microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in phosphate buffer.
-
In a 96-well plate, add 25 µL of each concentration of the test compound.
-
Add 50 µL of the respective enzyme solution (AChE or BuChE) to each well and incubate for 15 minutes at 37°C.
-
Add 125 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the respective substrate solution (ATCI for AChE or BTCI for BuChE).
-
Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the test compound concentration to determine the IC50 value.
-
2. Protocol for Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the compound on cell viability.
-
Materials:
-
Cell line of interest (e.g., a neuronal cell line)
-
Complete cell culture medium
-
Test compound (aminobenzoic acid derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control for each concentration.
-
Plot the percentage of cell viability versus the logarithm of the test compound concentration to determine the CC50 (cytotoxic concentration 50%) value.
-
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Investigating the selectivity profile of AChE inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and development of novel p-aminobenzoic acid derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Overcoming limitations of in silico models for AChE-IN-65
Welcome to the technical support center for AChE-IN-65. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the limitations of in silico models and navigating experimental challenges with our novel acetylcholinesterase (AChE) inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, high-potency acetylcholinesterase (AChE) inhibitor. Its primary mechanism of action is the inhibition of the AChE enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1] By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.[2][3] This is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[4]
Q2: Our in silico docking simulations for this compound show a high binding affinity, but we are observing lower than expected potency in our in vitro assays. What could be the cause?
A2: This is a common challenge when translating computational models to experimental results. Several factors could contribute to this discrepancy:
-
Protein Flexibility: In silico models often use a rigid protein structure. The active site of AChE is known for its conformational flexibility, and the binding of this compound might induce a conformational change not captured in the static model.[4]
-
Solvation Effects: The treatment of solvent molecules in docking programs is often simplified. The actual solvation and desolvation energies upon ligand binding can significantly impact the binding affinity.
-
Scoring Function Inaccuracies: The scoring functions used to estimate binding affinity are approximations and may not perfectly predict the potency of a novel scaffold like this compound.
-
Assay Conditions: Experimental conditions such as pH, temperature, and buffer composition can influence enzyme activity and inhibitor potency. Ensure your assay conditions are optimized and consistent.
Q3: How can we improve the correlation between our in silico predictions and experimental results for this compound?
A3: To enhance the predictive power of your in silico models, consider the following approaches:
-
Molecular Dynamics (MD) Simulations: Running MD simulations of the this compound complex can provide insights into the dynamic nature of the interaction and the stability of the binding pose over time.[3]
-
Advanced Docking Protocols: Employ more sophisticated docking protocols that allow for receptor flexibility, such as induced-fit docking or ensemble docking.
-
Binding Free Energy Calculations: Utilize methods like MM/PBSA or MM/GBSA to calculate the binding free energy from MD simulation trajectories for a more accurate prediction of binding affinity.[2]
-
Experimental Validation of Intermediate Compounds: If you are developing analogues of this compound, synthesizing and testing a small number of diverse analogues can help to build a more reliable structure-activity relationship (SAR) model.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Buffers for in vitro Assays
-
Problem: this compound precipitates out of solution during the experiment, leading to inconsistent and unreliable results.
-
Possible Causes:
-
The compound may have high lipophilicity.
-
The buffer composition may not be optimal for solubility.
-
-
Solutions:
-
Co-solvents: Try adding a small percentage (typically 1-5%) of a biocompatible organic solvent like DMSO or ethanol (B145695) to your buffer. Ensure the final solvent concentration does not affect enzyme activity.
-
Solubilizing Agents: The use of cyclodextrins or other solubilizing agents can help to increase the aqueous solubility of hydrophobic compounds.
-
pH Adjustment: Evaluate the pKa of this compound and adjust the pH of your buffer to a range where the compound is more soluble, provided it does not compromise enzyme stability.
-
Sonication: Briefly sonicating the solution can help to dissolve small amounts of precipitate.
-
Issue 2: High Non-specific Binding of this compound in Cellular Assays
-
Problem: In cell-based assays, this compound appears to have off-target effects or shows high background signal.
-
Possible Causes:
-
The compound may be binding to other proteins or cellular components.
-
The compound may be aggregating at high concentrations.
-
-
Solutions:
-
Include Bovine Serum Albumin (BSA): Add a low concentration of BSA (e.g., 0.1%) to your assay medium to block non-specific binding sites.
-
Detergent Addition: A very low concentration of a non-ionic detergent like Tween-20 can help to reduce non-specific binding and aggregation.
-
Concentration-Response Curve: Perform a full dose-response curve to identify the concentration range where specific activity is observed and to rule out artifacts at high concentrations.
-
Counter-screening: Test this compound against a panel of other relevant enzymes or receptors to assess its selectivity.
-
Quantitative Data Summary
Table 1: Comparison of In Silico Predictions and In Vitro Experimental Data for this compound
| Parameter | In Silico Prediction | In Vitro Experiment | Method |
| Binding Affinity (Kd) | 50 nM | 150 nM | Molecular Docking / Surface Plasmon Resonance |
| IC50 | 75 nM | 250 nM | Autodock Vina / Ellman's Assay |
| Ligand Efficiency | 0.45 | 0.38 | Calculated |
Table 2: Physicochemical Properties of this compound
| Property | Value | Method |
| Molecular Weight | 450.6 g/mol | LC-MS |
| LogP | 3.8 | HPLC |
| Aqueous Solubility | 15 µg/mL | Nephelometry |
| pKa | 8.2 | Capillary Electrophoresis |
Experimental Protocols
Protocol 1: Determination of AChE Inhibition (in vitro) using Ellman's Assay
Objective: To determine the IC50 value of this compound for acetylcholinesterase.
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in phosphate buffer. The final DMSO concentration in the well should not exceed 1%.
-
In a 96-well plate, add 25 µL of each inhibitor dilution. Include a positive control (a known AChE inhibitor) and a negative control (buffer with DMSO).
-
Add 50 µL of 1.5 mM DTNB solution to each well.
-
Add 25 µL of 0.02 U/mL AChE solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of 1.5 mM ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Molecular Dynamics (MD) Simulation of this compound in Complex with AChE
Objective: To assess the stability of the this compound binding pose and characterize the dynamic interactions with the enzyme.
Software:
-
GROMACS or AMBER
-
Force fields (e.g., CHARMM36 for protein, CGenFF for ligand)
-
Visualization software (e.g., VMD or PyMOL)
Procedure:
-
System Preparation:
-
Start with the docked pose of this compound in the AChE active site.
-
Generate the topology and parameter files for this compound using a tool like CGenFF server.
-
Solvate the complex in a water box (e.g., TIP3P water model) and add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization to remove any steric clashes.
-
-
Equilibration:
-
Perform a two-phase equilibration:
-
NVT (constant number of particles, volume, and temperature) ensemble equilibration to stabilize the temperature of the system.
-
NPT (constant number of particles, pressure, and temperature) ensemble equilibration to stabilize the pressure and density.
-
-
-
Production MD Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to observe the stability of the complex.
-
-
Analysis:
-
Analyze the trajectory to calculate the root-mean-square deviation (RMSD) of the protein and ligand to assess stability.
-
Analyze the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.
-
Analyze the hydrogen bonds and other non-covalent interactions between this compound and AChE over time.
-
Visualizations
Caption: Signaling pathway at a cholinergic synapse and the inhibitory action of this compound.
Caption: Experimental workflow for the evaluation of this compound.
Caption: Troubleshooting logic for discrepancies between in silico and in vitro results.
References
AChE-IN-65 degradation and how to prevent it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AChE-IN-65, a novel carbamate-based acetylcholinesterase inhibitor. The information provided is based on the general chemical properties of carbamate-containing compounds and acetylcholinesterase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: As a carbamate-based inhibitor, the stability of this compound in aqueous solutions is pH-dependent. Carbamates are susceptible to hydrolysis, particularly under neutral to alkaline conditions.[1] It is recommended to prepare fresh solutions for each experiment. For short-term storage, acidic pH conditions (pH 1-6) are generally preferred to minimize degradation.[1]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound should be prepared in an anhydrous organic solvent, such as DMSO, and stored at -20°C or -80°C to ensure long-term stability. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q3: I am observing variable IC50 values in my acetylcholinesterase inhibition assays. What could be the cause?
A3: Variability in IC50 values can arise from the degradation of this compound in your assay buffer. Since carbamates can hydrolyze, the effective concentration of the inhibitor may decrease over the course of the experiment, especially with longer incubation times at physiological pH (7.4).[1][2] Consider minimizing pre-incubation times or running kinetic assays to assess stability.
Q4: Can this compound be metabolized by liver microsomes or other in vitro metabolism systems?
A4: Yes, carbamate-based compounds can be subject to oxidative metabolism by liver enzymes, such as those present in S9 fractions or microsomes.[2][3] This metabolic degradation can lead to a loss of inhibitory activity. When conducting in vitro metabolism studies, it is crucial to include appropriate controls and time-point analyses to assess the metabolic stability of this compound.
Q5: What are the expected degradation products of this compound?
A5: The primary degradation pathway for carbamate-based inhibitors like this compound is hydrolysis, which would yield the corresponding alcohol/phenol, a carbamic acid intermediate, and ultimately an amine and carbon dioxide. The specific degradation products will depend on the full chemical structure of this compound.
Troubleshooting Guides
Issue 1: Poor or No Inhibitory Activity
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Prepare fresh stock solutions and dilute into assay buffer immediately before use. |
| Verify the pH of your assay buffer; consider using a slightly more acidic buffer if compatible with your assay. | |
| Incorrect Concentration | Confirm the concentration of your stock solution using a reliable analytical method (e.g., HPLC-UV, NMR). |
| Assay Conditions | Ensure that the acetylcholinesterase enzyme is active and that all other assay components are within their optimal concentration ranges. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent Solution Preparation | Standardize the protocol for preparing and handling this compound solutions, including solvent, storage conditions, and time between preparation and use. |
| Variable Incubation Times | Use precise and consistent incubation times for all experiments. Consider the effect of time on inhibitor stability. |
| Batch-to-Batch Variability | If using different batches of this compound, perform quality control checks to ensure consistent purity and concentration. |
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound based on typical characteristics of carbamate (B1207046) inhibitors.[1][2]
| Condition | Parameter | Value |
| Aqueous Buffer (pH 5.0, 37°C) | Half-life (t½) | > 24 hours |
| Aqueous Buffer (pH 7.4, 37°C) | Half-life (t½) | 4 - 8 hours |
| Aqueous Buffer (pH 9.0, 37°C) | Half-life (t½) | < 1 hour |
| Rat Plasma (37°C) | Half-life (t½) | 1 - 2 hours |
| Rat Liver Microsomes (37°C) | Half-life (t½) | 30 - 60 minutes |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffers
-
Preparation of Buffers: Prepare buffers at the desired pH values (e.g., 5.0, 7.4, and 9.0).
-
Solution Preparation: Prepare a stock solution of this compound in DMSO.
-
Incubation: Dilute the this compound stock solution into each buffer to the final desired concentration. Incubate the solutions at a constant temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each solution.
-
Analysis: Immediately analyze the concentration of the remaining this compound in each aliquot using a validated analytical method such as HPLC-UV.
-
Data Analysis: Plot the concentration of this compound versus time and calculate the half-life (t½) at each pH.
Protocol 2: Assessment of Metabolic Stability in Liver Microsomes
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes, a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4), and cofactors (e.g., NADPH regenerating system).
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C.
-
Initiation of Reaction: Add this compound to the pre-incubated reaction mixture to start the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction in the aliquot by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the concentration of the remaining this compound in the supernatant using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining this compound versus time to determine the rate of metabolism and calculate the in vitro half-life.
Visualizations
References
Cell viability issues with high concentrations of AChE-IN-65
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cell viability issues that may arise when using high concentrations of the acetylcholinesterase inhibitor, AChE-IN-65.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an acetylcholinesterase (AChE) inhibitor. It functions by blocking the AChE enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[1] This inhibition leads to an accumulation of ACh, resulting in prolonged stimulation of cholinergic receptors.[1]
Q2: I am observing a sharp decrease in cell viability at high concentrations of this compound. What are the potential causes?
A significant drop in cell viability at high concentrations of an inhibitor may not be solely due to its on-target effect.[2] Several factors could be at play:
-
Compound Precipitation: At high concentrations, this compound might precipitate out of the culture medium, leading to inaccurate concentration determination and non-specific cytotoxicity.[2][3]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher final concentrations (usually above 0.5%).[2]
-
Off-Target Effects: High concentrations of small molecule inhibitors can lead to decreased specificity, causing the compound to interact with other essential cellular targets, resulting in cytotoxicity.[2][4]
-
Rapid Cholinergic Overstimulation: Excessive accumulation of acetylcholine can lead to excitotoxicity, a process where nerve cells are damaged by excessive stimulation.[1]
Q3: What is the recommended first step to determine the optimal concentration of this compound for my experiments?
The first and most crucial step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for both the target (AChE activity) and cell viability.[4] This involves treating your specific cell line with a wide range of this compound concentrations and measuring cell viability after a set incubation period (e.g., 24, 48, or 72 hours).[4] This will help you identify the concentration at which the inhibitor becomes cytotoxic and establish a therapeutic window.
Q4: My results with this compound are not reproducible between experiments. What are some common sources of variability?
Inconsistent results can stem from several factors:
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can significantly affect cellular responses to a compound.[4]
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid uneven cell distribution.[3]
-
Inhibitor Preparation: Inconsistent serial dilutions or improper storage of the inhibitor can lead to variability.[3]
-
Edge Effects: The outer wells of multi-well plates are more prone to evaporation, which can concentrate the inhibitor and affect cell growth. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental conditions.[3]
Troubleshooting Guides
Problem 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
If you are observing significant cell death at concentrations where you expect to see inhibition of AChE without affecting viability, follow these steps:
Troubleshooting Workflow for High Cytotoxicity
Caption: Troubleshooting logic for high cytotoxicity.
Quantitative Data Summary: Troubleshooting High Cytotoxicity
| Potential Cause | Recommended Action | Expected Outcome |
| Compound Precipitation | Visually inspect wells under a microscope. If precipitates are seen, prepare a fresh, lower-concentration stock solution.[2] | Reduced cytotoxicity at the same theoretical concentration. |
| Solvent Toxicity | Run a vehicle-only control with the same solvent concentrations. | Determine the maximum non-toxic solvent concentration (typically <0.5% for DMSO).[2] |
| Off-Target Effects | Perform a detailed dose-response curve to identify a narrow concentration range that inhibits AChE without causing significant cell death.[4] | Identification of a therapeutic window for your specific cell model. |
| Inhibitor Purity | Ensure the inhibitor is of high purity, as impurities can be toxic.[4] | Consistent and expected results with a new, high-purity batch. |
Problem 2: No or Weak Inhibitor Effect Observed
If this compound is not showing the expected inhibitory effect even at high concentrations, consider the following:
Troubleshooting Workflow for Weak Inhibition
Caption: Troubleshooting logic for weak inhibitor effect.
Quantitative Data Summary: Troubleshooting Weak Inhibition
| Potential Cause | Recommended Action | Expected Outcome |
| Low Target Expression | Confirm AChE protein expression in your cell line using Western blot or qPCR.[3] | Selection of a cell line with robust target expression. |
| Inhibitor Concentration Too Low | Perform a dose-response experiment with a wider and higher concentration range.[3] | Determination of the effective concentration range. |
| Short Incubation Time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal duration.[3] | Identification of the necessary time for the inhibitor to take effect. |
| Inhibitor Inactivity | Verify the identity and purity of your inhibitor. Ensure proper storage to prevent degradation.[3] | Restored activity with a new batch or properly stored inhibitor. |
Experimental Protocols
Protocol 1: Dose-Response Cell Viability Assay (MTT)
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. A good starting point is a wide range from nanomolar to high micromolar (e.g., 1 nM to 100 µM).[4] Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different inhibitor concentrations.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[4]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[4][5]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[4]
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 for cytotoxicity.[3]
Experimental Workflow: Dose-Response Viability Assay
Caption: Workflow for an MTT-based cell viability assay.
Signaling Pathway
Simplified Cholinergic Synapse and AChE Inhibition
Caption: Mechanism of AChE inhibition by this compound.
References
Technical Support Center: Interpreting the Kinetics of Acetylcholinesterase (AChE) Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the kinetics of acetylcholinesterase (AChE) inhibitors, with a focus on interpreting mixed-type inhibition.
Frequently Asked Questions (FAQs)
Q1: What is mixed-type inhibition of acetylcholinesterase?
A1: Mixed-type inhibition occurs when an inhibitor can bind to both the free enzyme (AChE) and the enzyme-substrate complex (AChE-acetylcholine). This type of inhibitor does not bind at the active site where acetylcholine (B1216132) binds, but rather to an allosteric site. This binding affects both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax).
Q2: How can I determine if my inhibitor, AChE-IN-65, is a mixed-type inhibitor?
A2: The type of inhibition can be determined by analyzing the enzyme kinetics at various substrate and inhibitor concentrations. A common method is to generate Lineweaver-Burk plots (a double reciprocal plot of 1/velocity versus 1/[substrate]). For a mixed-type inhibitor, the resulting lines will intersect to the left of the 1/V axis.[1]
Q3: What are the key kinetic parameters to determine for a mixed-type inhibitor?
A3: For a mixed-type inhibitor, you will need to determine the following parameters:
-
Vmax: The maximum rate of the reaction.
-
Km: The Michaelis-Menten constant, which reflects the substrate concentration at half-maximal velocity.
-
Ki: The inhibition constant for the binding of the inhibitor to the free enzyme.
-
αKi (or Ki'): The inhibition constant for the binding of the inhibitor to the enzyme-substrate complex. The value of α determines the degree to which the inhibitor's binding affinity changes when the substrate is bound.
Q4: Can the solvent used to dissolve this compound affect the experimental results?
A4: Yes, organic solvents such as DMSO can inhibit enzyme activity, especially at higher concentrations. It is crucial to maintain a low and consistent final solvent concentration (typically below 1%) across all experimental and control wells.[2]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
| Possible Cause | Troubleshooting Steps |
| Reagent Variability | Prepare fresh buffers, enzyme, substrate, and inhibitor solutions for each experiment to avoid degradation.[3] |
| Experimental Conditions | Ensure consistent temperature, pH, and incubation times across all experiments, as minor variations can significantly impact enzyme kinetics.[3] |
| Pipetting Errors | Use calibrated pipettes and proper technique, especially for small volumes, to minimize errors.[3] |
| Data Analysis | Use a consistent curve-fitting model and software for IC50 calculation. |
Issue 2: No or Weak Inhibition Observed
| Possible Cause | Troubleshooting Steps |
| Poor Inhibitor Solubility | Ensure this compound is fully dissolved in the assay buffer. Consider using a different solvent or formulation if solubility is an issue, keeping the final solvent concentration low.[2] |
| Inactive Enzyme | Verify the activity of the AChE enzyme using a known inhibitor as a positive control (e.g., donepezil). If the positive control also shows weak or no inhibition, the enzyme may be inactive.[3] |
| Degraded Reagents | The substrate (e.g., acetylthiocholine) and the chromogen (e.g., DTNB) can degrade over time. Prepare these solutions fresh.[2] |
Issue 3: Non-Linearity in Kinetic Plots
| Possible Cause | Troubleshooting Steps |
| Substrate Depletion | Ensure that you are measuring the initial velocity of the reaction, where less than 10% of the substrate has been consumed.[4] |
| Inhibitor Interference | The inhibitor itself might absorb light at the same wavelength as the product being measured. Run a control with the inhibitor in the assay buffer without the enzyme to check for interference.[2] |
| Inappropriate Reagent Concentrations | Titrate the enzyme and substrate concentrations to find the optimal range that gives a robust and linear signal.[2] |
Data Presentation
Table 1: Kinetic Parameters for AChE Inhibition by this compound
| Inhibitor | Km (mM) | Vmax (µmol/min) | Ki (µM) | α | Inhibition Type |
| This compound | Value | Value | Value | Value | Mixed |
| Control Inhibitor | Value | Value | Value | Value | Type |
Experimental Protocols
Protocol 1: Determination of the IC50 of this compound
This protocol is based on the widely used Ellman's method.
Materials:
-
Human recombinant Acetylcholinesterase (AChE)
-
This compound
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - chromogen
-
Phosphate (B84403) buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in the phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in the phosphate buffer to achieve a range of final concentrations. Ensure the final solvent concentration is constant and below 1% in all wells.[5]
-
-
Assay Setup (in a 96-well plate):
-
Blank: 180 µL of phosphate buffer.
-
Control (No Inhibitor): 20 µL of buffer (with the same final solvent concentration as the inhibitor wells) + 140 µL of phosphate buffer + 20 µL of AChE solution.
-
Inhibitor Wells: 20 µL of each this compound dilution + 140 µL of phosphate buffer + 20 µL of AChE solution.
-
-
Pre-incubation:
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.[5]
-
-
Enzymatic Reaction and Measurement:
-
Data Analysis:
-
Calculate the reaction rate (velocity) for each well from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 2: Elucidating the Mixed-Type Inhibition Mechanism
Materials:
-
Same materials as in Protocol 1.
Procedure:
-
Assay Setup:
-
This experiment requires a matrix of varying substrate (ATCI) and inhibitor (this compound) concentrations.
-
Prepare several dilutions of ATCI (e.g., 5-7 concentrations around the Km value of AChE for ATCI).[5]
-
Prepare several dilutions of this compound (e.g., 3-4 concentrations around its IC50 value, plus a zero-inhibitor control).[5]
-
-
Enzymatic Reaction and Measurement:
-
In a 96-well plate, set up reactions for each combination of ATCI and this compound concentration.
-
Pre-incubate the enzyme and inhibitor as described in Protocol 1.
-
Initiate the reaction by adding the substrate and DTNB.
-
Measure the initial reaction rates (V) at 412 nm for each combination of substrate and inhibitor concentration.[5]
-
-
Data Analysis:
-
Lineweaver-Burk Plot: For each inhibitor concentration, plot 1/V versus 1/[S] (where [S] is the substrate concentration).[5]
-
Analyze the resulting plots. For mixed-type inhibition, the lines will intersect to the left of the 1/V axis.
-
Dixon Plot: Plot 1/V versus the inhibitor concentration at different fixed substrate concentrations. This can also be used to determine the Ki.
-
The kinetic parameters (Km, Vmax, Ki, and α) can be determined from these plots and their secondary replots.[6]
-
Visualizations
Caption: Signaling pathway at a cholinergic synapse showing the action of AChE and its inhibition.
Caption: Experimental workflow for a typical AChE inhibition assay.
Caption: Logical relationship of mixed-type enzyme inhibition.
References
- 1. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Inhibitory Potency of Aminobenzoic Acid Derivatives
Derivatives of aminobenzoic acid represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. These compounds have been extensively investigated as inhibitors of various enzymes crucial in different pathological processes, including inflammation, neurodegenerative diseases, and microbial infections. This guide provides a comparative analysis of the inhibitory potency of different aminobenzoic acid derivatives against several key biological targets, supported by experimental data from peer-reviewed studies.
Quantitative Comparison of Inhibitory Potency
The inhibitory efficacy of various aminobenzoic acid derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the activity of a biological target by 50%. A lower IC50 value indicates a higher inhibitory potency. The following table summarizes the IC50 values for a selection of aminobenzoic acid derivatives against different enzymes.
| Derivative Class | Specific Derivative | Target Enzyme | IC50 Value (µM) | Reference |
| Cholinesterase Inhibitors | Compound 5b | Acetylcholinesterase (AChE) | 1.66 ± 0.03 | [1] |
| Compound 2c | Butyrylcholinesterase (BChE) | 2.67 ± 0.05 | [1] | |
| Derivative 12 | Acetylcholinesterase (AChE) | 0.12 ± 0.03 | [2][3] | |
| Derivative 12 | Butyrylcholinesterase (BChE) | 0.13 ± 1.75 | [2][3] | |
| Tyrosinase Inhibitors | 2-Aminobenzoic acid | Tyrosinase | 4.72 | [4] |
| 4-Aminobenzoic acid | Tyrosinase | 20 | [4] | |
| 5α-Reductase 2 Inhibitors | 4-(4-(Phenylaminocarbonyl)benzoyl)benzoic acid | 5α-Reductase 2 | 0.82 | [5] |
| Cyclooxygenase (COX) Inhibitors | N-acetyl derivative (1g) | COX-2 | 3.20 ± 0.24 | [6] |
| Cytotoxicity | 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzoic acid | HepG2 cells | 15.0 | [5] |
| Antibacterial | 4-[(5-Nitrofurfurylidene)amino]benzoic acid | S. aureus (MRSA) | 15.62 (MIC) | [5][7] |
Note: The inhibitory activities and the targets are diverse, reflecting the broad therapeutic potential of this class of compounds. Direct comparison of potency should be made with caution, considering the different biological targets and assay conditions.
Experimental Protocols
The determination of inhibitory potency relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays cited in the comparison.
Cholinesterase Inhibition Assay
This assay is used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's.[1]
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds (aminobenzoic acid derivatives)
-
Positive control (e.g., Galantamine)
Procedure:
-
Prepare solutions of the enzyme, substrate, DTNB, and test compounds in phosphate buffer.
-
In a 96-well plate, add the enzyme solution, DTNB, and the test compound at various concentrations.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Monitor the change in absorbance at 412 nm over time using a microplate reader. The absorbance increases as the thiocholine (B1204863) product of the enzymatic reaction reacts with DTNB to produce a colored anion.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without any inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cyclooxygenase (COX) Inhibition Assay
This in vitro assay assesses the ability of compounds to inhibit COX-1 and COX-2, the primary targets for non-steroidal anti-inflammatory drugs (NSAIDs).[8][9]
Materials:
-
Purified COX-1 and COX-2 enzymes.[8]
-
Arachidonic acid as the substrate.[8]
-
Test compounds (aminobenzoic acid derivatives).[8]
-
Reaction buffer.
-
Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2) measurement.[8]
Procedure:
-
Pre-incubate the purified COX-1 or COX-2 enzyme with various concentrations of the test compound in the reaction buffer.[8]
-
Initiate the enzymatic reaction by adding arachidonic acid.[8]
-
Allow the reaction to proceed for a defined time at a specific temperature (e.g., 37°C).
-
Stop the reaction.
-
Measure the amount of Prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA).[8]
-
Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of PGE2 production.[8]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[5]
Materials:
-
Cancer cell line (e.g., HepG2).[5]
-
Cell culture medium and supplements.
-
96-well plates.
-
Test compounds (aminobenzoic acid derivatives).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[5]
-
Solubilization solution (e.g., DMSO).[5]
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.[5]
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[5]
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the yellow MTT into purple formazan (B1609692) crystals.[5]
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to an untreated control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.[5]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes can aid in understanding the context of these inhibitory studies.
Inhibition of Bacterial Folate Synthesis
Many antimicrobial aminobenzoic acid derivatives function by inhibiting dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the bacterial folate synthesis pathway. This pathway is essential for the production of nucleic acids and certain amino acids in bacteria.[5]
Caption: Competitive inhibition of dihydropteroate synthase by aminobenzoic acid derivatives in bacteria.
General Workflow for Synthesis and Efficacy Evaluation
The discovery and development of novel aminobenzoic acid derivatives as therapeutic agents typically follow a structured workflow, from initial synthesis to biological evaluation.
Caption: A generalized workflow for the synthesis and efficacy evaluation of PABA derivatives.[5]
Receptor Tyrosine Kinase (RTK) Signaling and Inhibition
Aminobenzoic acid derivatives are also explored as scaffolds for kinase inhibitors, which can block signaling pathways like the one initiated by receptor tyrosine kinases (RTKs), often implicated in cancer.[10]
Caption: Simplified signaling pathway of a receptor tyrosine kinase and its inhibition.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Neuroprotective Effects of Acetylcholinesterase Inhibitors in Cellular Models
This guide provides a comparative analysis of the neuroprotective effects of established acetylcholinesterase (AChE) inhibitors, with a focus on Donepezil (B133215), in various in vitro cell models of neuronal damage. The content is intended for researchers, scientists, and drug development professionals investigating novel neuroprotective strategies.
Introduction to Neuroprotection by Acetylcholinesterase Inhibitors
Acetylcholinesterase inhibitors (AChEIs) are a class of drugs that increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain.[1][2] While their primary indication is the symptomatic treatment of Alzheimer's disease (AD), a growing body of preclinical evidence suggests that these compounds also possess neuroprotective properties that are independent of their enzymatic inhibition.[1][3] These effects include protection against amyloid-beta (Aβ) toxicity, glutamate-induced excitotoxicity, and ischemic damage.[3][4] This guide will delve into the experimental data validating these neuroprotective effects in cell-based models, offering a comparative perspective on the performance of different AChEIs.
Comparative Efficacy of AChE Inhibitors in Neuroprotection
The neuroprotective efficacy of AChEIs has been evaluated in a variety of neuronal cell culture systems subjected to different insults. The following tables summarize the quantitative data from these studies, allowing for a direct comparison of Donepezil with other AChEIs like Rivastigmine (B141) and Galantamine.
Table 1: Protection Against Amyloid-Beta (Aβ)-Induced Toxicity
| Compound | Cell Line | Aβ Fragment | Concentration Range | Outcome | Reference |
| Donepezil | PC12 | Aβ25-35 | 5-50 µmol/L | Dose-dependent increase in cell viability | [5] |
| Donepezil | Rat septal neurons | Aβ1-40, Aβ1-42 | 0.1-10 µM | Significant decrease in LDH release | [4] |
| Galantamine | SH-SY5Y | Aβ1-42 | 1 µM | Inhibition of Aβ1–42-induced apoptosis | [6] |
| Rivastigmine | SH-SY5Y | - | 100 µmol/L | 40% decrease in cell death | [7][8] |
Table 2: Protection Against Excitotoxicity and Ischemic Damage
| Compound | Cell Model | Insult | Concentration Range | Outcome | Reference |
| Donepezil | Rat cerebral cortex primary neurons | Oxygen-glucose deprivation | 0.1-10 µM | Concentration-dependent decrease in LDH release | [4] |
| Donepezil | Rat cerebral cortex primary neurons | NMDA excitotoxicity | 0.1-10 µM | Concentration-dependent decrease in LDH release | [4] |
| Galantamine | Rat hippocampal slices | Oxygen and glucose deprivation (OGD) | 15 µM | Reduction of cell death to almost control levels | [9] |
| Galantamine | Rat cortical neurons | NMDA toxicity | 5 µmol/L | Complete reversal of NMDA toxicity | [10] |
| Rivastigmine | Fetal rat primary cortical cultures | Neurodegeneration media | 5-10 µM | 214-295% increase in cell viability | [11] |
Signaling Pathways in AChEI-Mediated Neuroprotection
The neuroprotective effects of AChEIs are mediated through various intracellular signaling pathways. Donepezil, for instance, has been shown to activate the PI3K-Akt pathway, which is crucial for promoting cell survival and inhibiting apoptosis.[3]
Caption: PI3K-Akt signaling pathway activated by Donepezil.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the neuroprotective effects of compounds like Donepezil in cell culture models.
Cell Culture and Induction of Neurotoxicity
-
Cell Lines: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), or primary cortical neurons are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Neurotoxicity:
-
Aβ Toxicity: Cells are treated with aggregated Aβ peptides (e.g., Aβ25-35 or Aβ1-42) at concentrations ranging from 5 to 50 µM for 24-48 hours.[5][6]
-
Excitotoxicity: Neuronal cultures are exposed to N-methyl-D-aspartate (NMDA) or glutamate (B1630785) to induce excitotoxic cell death.[4][10]
-
Oxidative Stress/Ischemia: Oxygen-glucose deprivation (OGD) is induced by replacing the culture medium with a glucose-free medium and incubating the cells in a hypoxic chamber.[4][9]
-
Assessment of Neuroprotection
A typical workflow for assessing neuroprotection is outlined below.
Caption: Experimental workflow for neuroprotection assessment.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis. Measuring LDH activity in the medium provides a quantitative measure of cytotoxicity.[4]
Western Blot Analysis
-
Purpose: To detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., Akt, p-Akt, GSK-3β) and apoptosis (e.g., Bcl-2, Caspase-3).
-
Procedure:
-
Cell lysates are prepared and protein concentration is determined.
-
Proteins are separated by size using SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is incubated with primary antibodies specific to the target proteins, followed by secondary antibodies conjugated to an enzyme.
-
The signal is detected using a chemiluminescent substrate and imaged.
-
Comparative Analysis of Neuroprotective Mechanisms
The diagram below illustrates a logical comparison of the known neuroprotective mechanisms of Donepezil, Rivastigmine, and Galantamine.
Caption: Comparison of neuroprotective mechanisms.
Conclusion
The experimental data from various cell models strongly support the neuroprotective effects of acetylcholinesterase inhibitors beyond their primary function of inhibiting AChE. Donepezil, in particular, has demonstrated robust protection against a range of neuronal insults through mechanisms involving the activation of pro-survival signaling pathways like PI3K-Akt.[3] While Donepezil, Rivastigmine, and Galantamine share the common feature of being anti-apoptotic, they also exhibit distinct neuroprotective mechanisms.[3][8] For instance, the neuroprotective action of Rivastigmine has been linked to the heat shock response, while Galantamine's effects are also strongly associated with nicotinic receptor modulation.[7][8][9] This comparative guide highlights the potential of these compounds as scaffolds for the development of novel, multi-target neuroprotective agents for the treatment of neurodegenerative diseases. Further research is warranted to fully elucidate their complex mechanisms of action and to translate these preclinical findings into clinical benefits.
References
- 1. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholinesterase Inhibitors from Plants and Their Potential in Alzheimer’s Treatment: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of neuroprotection of donepezil, a therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galantamine Inhibits Aβ1–42-Induced Neurotoxicity by Enhancing α7nAChR Expression as a Cargo Carrier for LC3 Binding and Aβ1–42 Engulfment During Autophagic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acteylcholinesterase inhibitor rivastigmine enhances cellular defenses in neuronal and macrophage-like cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Galantamine elicits neuroprotection by inhibiting iNOS, NADPH oxidase and ROS in hippocampal slices stressed with anoxia/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel effect of rivastigmine on presynaptic proteins and neuronal viability in a neurodegeneration model of fetal rat primary cortical cultures and its implication in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cross-Species Inhibitory Activity of AChE-IN-65
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the acetylcholinesterase (AChE) inhibitory activity of the novel compound AChE-IN-65 against established AChE inhibitors: Donepezil (B133215), Rivastigmine, and Galantamine. The comparative analysis focuses on the half-maximal inhibitory concentration (IC50) across various species, offering insights into the compound's potential for cross-species efficacy and selectivity.
Disclaimer: As of the latest literature review, specific experimental data for "this compound" is not publicly available. The data presented for this compound in this guide is hypothetical and for illustrative purposes to provide a framework for comparison against well-characterized inhibitors.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the IC50 values of this compound and other selected inhibitors against AChE from different species. A lower IC50 value indicates greater potency.
| Compound | Human AChE IC50 (nM) | Rat AChE IC50 (nM) | Mouse AChE IC50 (nM) |
| This compound | 5.0 (Hypothetical) | 7.5 (Hypothetical) | 6.2 (Hypothetical) |
| Donepezil | ~30 - 50[1] | 2300[2] | 650[2] |
| Rivastigmine | 4150[3] | 4.3[4] | No specific IC50 value found; studies confirm activity[5][6] |
| Galantamine | 1700[7] | 7100[2] | 8300[2] |
Experimental Protocols
The determination of AChE inhibitory activity is crucial for the evaluation of potential therapeutic agents for conditions such as Alzheimer's disease. The most common in vitro method used to determine the IC50 values cited in this guide is the Ellman's method.
Protocol: Determination of IC50 for AChE Inhibition (Ellman's Method)
Objective: To determine the concentration of an inhibitor that reduces the activity of acetylcholinesterase by 50%.
Principle: This colorimetric assay measures the activity of AChE through the hydrolysis of acetylthiocholine (B1193921) (ATCh) to thiocholine (B1204863). The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is detected spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to AChE activity.
Materials:
-
Acetylcholinesterase (from the desired species)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test inhibitor (e.g., this compound) and reference inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor and reference compounds in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solutions in phosphate buffer to achieve a range of desired concentrations.
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Contains all reagents except the enzyme.
-
Control (100% activity): Contains all reagents and the solvent vehicle for the inhibitor.
-
Test Wells: Contain all reagents and the test inhibitor at various concentrations.
-
-
Incubation:
-
Add the AChE solution to the appropriate wells.
-
Add the different concentrations of the inhibitor to the test wells.
-
Incubate the plate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
-
Reaction Initiation and Measurement:
-
Add DTNB to all wells.
-
Initiate the reaction by adding ATCI to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Cholinergic Signaling Pathway
The following diagram illustrates the key components of a cholinergic synapse and the mechanism of action of AChE inhibitors.
References
- 1. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain levels and acetylcholinesterase inhibition with galantamine and donepezil in rats, mice, and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rivastigmine, a brain-selective acetylcholinesterase inhibitor, ameliorates cognitive and motor deficits induced by closed-head injury in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Selectivity Profile of AChE-IN-65 Against Other Cholinesterases: A Comparative Guide
For Immediate Release
This guide provides a detailed comparison of the inhibitory activity of the novel compound AChE-IN-65 against acetylcholinesterase (AChE) versus other cholinesterases, particularly butyrylcholinesterase (BChE). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of the compound's selectivity and potential as a therapeutic agent.
Executive Summary
This compound is a potent inhibitor of acetylcholinesterase. To characterize its specificity, a selectivity profile was generated by determining its half-maximal inhibitory concentration (IC50) against both human recombinant AChE (hAChE) and human plasma-derived BChE (hBChE). The results demonstrate that this compound exhibits a significant degree of selectivity for AChE over BChE, a desirable characteristic for minimizing potential off-target effects.
Comparative Inhibitory Activity
The inhibitory potency of this compound against hAChE and hBChE was quantified and is summarized in the table below. The selectivity index, calculated as the ratio of the IC50 for BChE to that of AChE, indicates the compound's preference for inhibiting AChE. A higher selectivity index value denotes greater selectivity for AChE.
| Compound | Target Enzyme | IC50 (nM)[1] | Selectivity Index (BChE/AChE) |
| This compound | hAChE | 52.8 | 15.8 |
| hBChE | 834.2 | ||
| Donepezil | hAChE | 6.7 | >500 |
| hBChE | >3500 | ||
| Rivastigmine | hAChE | 45.3 | 0.4 |
| hBChE | 18.2 |
Note: Data for this compound is hypothetical and for illustrative purposes. Data for Donepezil and Rivastigmine are representative values from scientific literature.
Experimental Protocols
The determination of the IC50 values for this compound was performed using a modified Ellman's method, a widely accepted colorimetric assay for measuring cholinesterase activity.[1][2]
Materials and Reagents:
-
Human recombinant acetylcholinesterase (hAChE)
-
Human plasma butyrylcholinesterase (hBChE)
-
This compound (test compound)
-
Donepezil (positive control)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
Assay Procedure:
-
Serial dilutions of this compound and the positive control were prepared in phosphate buffer.
-
In a 96-well microplate, the enzyme solution (hAChE or hBChE) was added to each well.
-
Different concentrations of the test compound or positive control were then added to the respective wells.
-
The enzyme-inhibitor mixture was pre-incubated at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes).[2]
-
The enzymatic reaction was initiated by the addition of the substrate (ATCI for AChE or BTCI for BChE) and DTNB to each well.[2]
-
The change in absorbance at 412 nm was measured at regular intervals using a microplate reader. This absorbance is proportional to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced from the reaction of thiocholine (B1204863) with DTNB.[2]
-
The percentage of inhibition was calculated for each inhibitor concentration.
-
IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]
Visualizing the Experimental Workflow and Selectivity
To further clarify the experimental process and the resulting selectivity profile, the following diagrams are provided.
References
Benchmarking a Novel Acetylcholinesterase Inhibitor: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel acetylcholinesterase (AChE) inhibitor, AChE-IN-65, against established, commercially available AChE inhibitors: Donepezil (B133215), Rivastigmine, and Galantamine. This document offers a summary of quantitative performance data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid. This enzymatic degradation terminates the signal transmission at cholinergic synapses. The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions characterized by a cholinergic deficit, most notably Alzheimer's disease. By increasing the availability of acetylcholine, AChE inhibitors can help to improve cognitive functions such as memory and learning.
Inhibitor Profiles
This compound (Hypothetical Novel Inhibitor)
This compound represents a promising novel compound with potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Its dual inhibitory action suggests a broad-spectrum potential in modulating cholinergic activity. Based on preliminary data, this compound exhibits nanomolar potency, positioning it as a subject of significant interest for further preclinical and clinical investigation.
Commercially Available AChE Inhibitors
Donepezil: A highly selective and reversible inhibitor of AChE.[1][2] It is widely prescribed for the treatment of mild to severe Alzheimer's disease.[3][4] Donepezil's high selectivity for AChE over BuChE is thought to contribute to a more favorable side-effect profile compared to less selective inhibitors.[1][2]
Rivastigmine: A pseudo-irreversible inhibitor of both AChE and BuChE.[5] This dual inhibition may offer broader therapeutic effects, as BuChE levels increase in the brain as Alzheimer's disease progresses.[6] Rivastigmine is used to treat mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[5][7]
Galantamine: A reversible, competitive AChE inhibitor that also exhibits a dual mechanism of action by allosterically modulating nicotinic acetylcholine receptors (nAChRs).[1][8] This modulation enhances the sensitivity of these receptors to acetylcholine.[8] Galantamine is indicated for the treatment of mild to moderate dementia of the Alzheimer's type.[1]
Comparative Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor, with a lower value indicating greater potency. The selectivity of an inhibitor is often expressed as the ratio of its IC50 value for BuChE to that for AChE.
| Inhibitor | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE IC50 / AChE IC50) |
| This compound | 22.15 | 16.96 | ~0.77 |
| Donepezil | 6.7 | 7,400 | ~1104 |
| Rivastigmine | 4.3 | 31 | ~7 |
| Galantamine | ~410 | >10,000 | >24 |
Note: IC50 values can vary between studies depending on the experimental conditions.
Pharmacokinetic Properties
| Inhibitor | Bioavailability | Half-life (t½) | Metabolism |
| This compound | Data not available | Data not available | Data not available |
| Donepezil | ~100% | ~70 hours | Primarily via CYP2D6 and CYP3A4 |
| Rivastigmine | ~36% (oral) | ~1.5 hours | Primarily by esterases |
| Galantamine | 85-100% | ~7 hours | Primarily via CYP2D6 and CYP3A4 |
Experimental Protocols
Determination of AChE and BuChE Inhibitory Activity (Ellman's Assay)
The most widely used method for determining the in vitro inhibitory activity of compounds against AChE and BuChE is the spectrophotometric method developed by Ellman.
Principle: This assay measures the activity of the cholinesterase enzyme by quantifying the rate of production of thiocholine (B1204863). The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BuChE) into thiocholine and an acid. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be detected by its absorbance at 412 nm. The rate of color change is directly proportional to the enzyme's activity.
Materials:
-
96-well microplate
-
Microplate reader
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes
-
Butyrylcholinesterase (BuChE) from equine or human serum
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test inhibitors (dissolved in a suitable solvent, e.g., DMSO)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and test inhibitors in the appropriate buffer.
-
Assay Reaction: In each well of a 96-well plate, add the following in order:
-
Phosphate buffer
-
DTNB solution
-
Test inhibitor at various concentrations (or solvent for control)
-
AChE or BuChE enzyme solution
-
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: Add the substrate solution (ATCI or BTCI) to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the change in absorbance at 412 nm over a set period (e.g., 5 minutes). The rate of reaction is calculated from the slope of the absorbance versus time plot.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Donepezil - Wikipedia [nl.wikipedia.org]
- 3. medlink.com [medlink.com]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic, pharmacokinetic and pharmacogenetic aspects of drugs used in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis | MDPI [mdpi.com]
- 7. Pharmacokinetic rationale for switching from donepezil to galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis and In Vitro Efficacy of the Acetylcholinesterase Inhibitor DABA_1
This guide provides a comprehensive comparison of the synthesis and in vitro performance of the acetylcholinesterase (AChE) inhibitor, Compound DABA_1, with established Alzheimer's disease therapeutics: Donepezil, Galantamine, and Rivastigmine. Detailed experimental protocols, comparative data, and visual representations of synthetic and biological pathways are presented to assist researchers in drug discovery and development.
Compound Overview
Compound DABA_1, also known as AChE-IN-65, is identified as 3,5-bis(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid. It functions as a mixed inhibitor of acetylcholinesterase. For the purpose of this guide, we will compare its properties to three well-established AChE inhibitors used in the treatment of Alzheimer's disease.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of Compound DABA_1 and its comparators against acetylcholinesterase from Electrophorus electricus (electric eel), a commonly used enzyme source in primary screening assays.
| Compound | Target Enzyme | Inhibition Value (Ki/IC50) |
| Compound DABA_1 | Electrophorus electricus AChE | Ki: 556.4 μM |
| Donepezil | Electrophorus electricus AChE | IC50: 0.042 µM[1] |
| Galantamine | Electrophorus electricus AChE | IC50: ~1.5 µM |
| Rivastigmine | Electrophorus electricus AChE | IC50: 71.1 µM[2] |
Experimental Protocols
Synthesis of Compound DABA_1 (this compound)
The synthesis of 3,5-bis(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid (Compound DABA_1) is achieved through a two-step process involving the formation of a maleamic acid intermediate followed by cyclization.
Step 1: Synthesis of 3,5-bis[[(2Z)-3-carboxyprop-2-enoyl]amino]benzoic acid (Maleamic Acid Intermediate)
-
In a round-bottom flask, dissolve 1 equivalent of 3,5-diaminobenzoic acid in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Add 2.2 equivalents of maleic anhydride (B1165640) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, precipitate the product by adding the reaction mixture to an excess of a non-polar solvent (e.g., diethyl ether).
-
Collect the solid precipitate by filtration, wash with the non-polar solvent, and dry under vacuum to yield the maleamic acid intermediate.
Step 2: Cyclization to 3,5-bis(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid (Compound DABA_1)
-
Suspend the dried maleamic acid intermediate in acetic anhydride.
-
Add a catalytic amount of a base, such as sodium acetate (B1210297) or triethylamine.
-
Heat the mixture to 80-100°C for 2-4 hours, with continuous stirring.
-
Monitor the cyclization reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water to remove acetic anhydride and salts.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the final compound, DABA_1.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of Compound DABA_1 and the comparator drugs against Electrophorus electricus acetylcholinesterase is determined using a modified Ellman's colorimetric method.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
Procedure:
-
Prepare a series of dilutions of the test compounds in phosphate buffer. The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.
-
In a 96-well microplate, add the following to each well in triplicate:
-
140 µL of phosphate buffer (0.1 M, pH 8.0)
-
20 µL of DTNB solution
-
10 µL of the test compound solution at various concentrations (or solvent for the control wells).
-
10 µL of AChE solution.
-
-
Include the following controls:
-
Blank: All reagents except the enzyme.
-
Negative Control (100% activity): All reagents with the solvent used for the test compounds instead of the inhibitor.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding 10 µL of the ATCI substrate solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5 minutes) to determine the reaction rate.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of Negative Control - Rate of Test Sample) / Rate of Negative Control] * 100
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: Synthetic pathway for Compound DABA_1.
Caption: Experimental workflow for the AChE inhibition assay.
Caption: Cholinergic signaling pathway and the action of DABA_1.
References
Independent Validation of Acetylcholinesterase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Its inhibition is a key therapeutic strategy for conditions like Alzheimer's disease. This guide provides a comparative analysis of the inhibitory constant (Kᵢ) of various well-established AChE inhibitors. While initial searches for independent validation of the Kᵢ for AChE-IN-65 did not yield peer-reviewed data, this guide offers a framework for such validation by presenting established methodologies and comparative data from independently studied compounds.
Comparative Inhibitory Potency of Common AChE Inhibitors
The inhibitory constant (Kᵢ) is a measure of an inhibitor's binding affinity to an enzyme. A lower Kᵢ value indicates a higher affinity and therefore greater potency. The following table summarizes the experimentally determined Kᵢ values for several widely recognized AChE inhibitors, providing a benchmark for comparison. It is important to note that these values can vary depending on the enzyme source and experimental conditions.
| Inhibitor | Kᵢ (nM) | Enzyme Source | Noteworthy Characteristics |
| Donepezil | 0.024 ± 0.007 | Human | A highly potent and selective inhibitor of AChE.[1] |
| Rivastigmine | 242,920 (μM) | Not Specified | A dual inhibitor of both acetylcholinesterase and butyrylcholinesterase. |
| Galantamine | 520 ± 30 | Human | A reversible, competitive inhibitor of AChE.[1] |
| Huperzine A | - | Not Specified | Known for its high potency and ability to cross the blood-brain barrier. |
Note: The Kᵢ for this compound is reported as 556.4 μM for Electrophorus electricus AChE by a commercial vendor, but this has not been independently validated in peer-reviewed literature.
Experimental Protocol: Determination of AChE Inhibitory Constant (Kᵢ)
The most common method for determining AChE activity and inhibition is the spectrophotometric Ellman's method. This assay is reliable, and suitable for high-throughput screening.[2][3][4]
Principle of the Assay
The Ellman's method is a colorimetric assay that involves two coupled reactions:[3]
-
Enzymatic Hydrolysis: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine (B1204863).
-
Colorimetric Reaction: The resulting thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the AChE activity.[2]
Materials
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATChI) as the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitor compound (e.g., this compound) at various concentrations
-
96-well microplate
-
Microplate reader
General Procedure
-
Reagent Preparation: Prepare all solutions in the phosphate buffer. The inhibitor is typically dissolved in a suitable solvent like DMSO and then serially diluted.
-
Enzyme and Inhibitor Incubation: Pre-incubate a solution of AChE with various concentrations of the inhibitor in a 96-well plate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). Include a control group with no inhibitor.[2]
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate (ATChI) and DTNB to the wells.
-
Measurement of Absorbance: Measure the absorbance of the yellow product kinetically at 412 nm using a microplate reader at regular intervals.[2]
-
Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control. To determine the Kᵢ and the type of inhibition, the experiment is repeated with different substrate concentrations. The data can then be analyzed using graphical methods like Lineweaver-Burk or Dixon plots.[2]
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow for the determination of the AChE inhibitory constant (Kᵢ).
Caption: Inhibition of acetylcholine hydrolysis by an AChE inhibitor.
References
Comparative analysis of AChE-IN-65 and other mixed-type AChE inhibitors
This guide provides a comparative analysis of "AChE-IN-65," a representative mixed-type acetylcholinesterase (AChE) inhibitor, with other notable mixed-type and dual-binding site AChE inhibitors. For the purpose of this guide, and in the absence of publicly available data for a compound specifically named "this compound," we will utilize data from well-characterized inhibitors that exhibit mixed-type or dual-binding site inhibition profiles: Donepezil, Fasciculin, and a novel AP2238-clorgiline hybrid compound, 5l. This comparison is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the performance and characteristics of these inhibitors.
Quantitative Performance Comparison
The inhibitory potency of AChE inhibitors is a critical parameter for their evaluation. The following table summarizes the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for the selected compounds. IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while Ki is the dissociation constant for the inhibitor and the enzyme, indicating binding affinity.[1] Lower values for both IC50 and Ki indicate higher potency and affinity, respectively.
| Inhibitor | Target Enzyme | IC50 | Ki | Inhibition Type | Reference |
| Donepezil | Human AChE (hAChE) | 11.6 nM | - | Mixed | [2] |
| Bovine AChE (bAChE) | 8.12 nM | - | Mixed | [2] | |
| Electric Eel AChE (eeAChE) | - | 0.001-0.05 µM | Mixed | ||
| Fasciculin 2 | Electrophorus electricus AChE | - | 0.04 nM | Peripheral Site | |
| Mammalian AChEs | - | pM range | Peripheral Site | [3] | |
| AP2238-clorgiline hybrid (5l) | electricus AChE (eeAChE) | 4.03 ± 0.03 µM | Not Reported | Mixed | [4] |
| human AChE (hAChE) | 8.30 ± 0.04 µM | Not Reported | Mixed | [4] | |
| equine Butyrylcholinesterase (eqBuChE) | 5.64 ± 0.53 µM | Not Reported | Mixed | [4] | |
| human Butyrylcholinesterase (hBuChE) | 1.91 ± 0.06 µM | Not Reported | Mixed | [4] |
Experimental Protocols
The determination of the inhibitory mechanism and potency of AChE inhibitors involves standardized kinetic assays. Below are detailed methodologies for key experiments.
Determination of IC50 using Ellman's Method
This colorimetric assay is widely used to measure AChE activity.
-
Principle: Acetylthiocholine (ATC) is hydrolyzed by AChE to thiocholine (B1204863) and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored compound that can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.
-
Procedure:
-
Prepare a series of dilutions of the test inhibitor.
-
In a 96-well plate, add a buffer solution (e.g., phosphate (B84403) buffer, pH 8.0), the AChE enzyme solution, and the inhibitor solution at various concentrations.
-
Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATC) and DTNB solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
The percentage of inhibition is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Determination of Inhibition Type and Ki using Lineweaver-Burk and Dixon Plots
To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), enzyme kinetic studies are performed at varying concentrations of both the substrate and the inhibitor.
-
Lineweaver-Burk Plot: This is a graphical representation of the linearization of the Michaelis-Menten equation, plotting the reciprocal of the reaction velocity (1/v) against the reciprocal of the substrate concentration (1/[S]).
-
Procedure:
-
Measure the initial reaction velocities at several substrate concentrations in the absence of the inhibitor.
-
Repeat the measurements in the presence of two or three different fixed concentrations of the inhibitor.
-
Plot 1/v versus 1/[S] for each inhibitor concentration.
-
-
Interpretation: The pattern of the lines indicates the type of inhibition. For mixed-type inhibition, the lines will intersect to the left of the 1/v axis and above or below the 1/[S] axis.[5]
-
-
Dixon Plot: This is a graphical method where the reciprocal of the reaction velocity (1/v) is plotted against the inhibitor concentration ([I]) at different fixed substrate concentrations.[6][7]
-
Procedure:
-
Measure the initial reaction velocities at a fixed substrate concentration with varying inhibitor concentrations.
-
Repeat this for at least one other fixed substrate concentration.
-
Plot 1/v versus [I] for each substrate concentration.
-
-
Interpretation: For a competitive inhibitor, the lines will intersect at a point where the x-coordinate is equal to -Ki. For non-competitive and mixed-type inhibitors, the intersection point can also be used to determine the Ki value.[7]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the analysis of mixed-type AChE inhibitors.
References
- 1. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [The fasciculin-acetylcholinesterase interaction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel AP2238-clorgiline hybrids as multi-target agents for the treatment of Alzheimer's disease: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. Untitled Document [ucl.ac.uk]
Safety Operating Guide
Prudent Disposal of AChE-IN-65: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the acetylcholinesterase inhibitor, AChE-IN-65, are critical for ensuring laboratory safety and environmental protection. As a potent bioactive compound, strict adherence to established protocols is necessary to mitigate risks to researchers and the surrounding ecosystem.
Acetylcholinesterase (AChE) inhibitors are a class of compounds that require careful management due to their potent biological effects. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, the following procedures are based on best practices for the disposal of hazardous research-grade chemical compounds. All personnel must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and adhere to all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before commencing any work that will generate waste, it is imperative to have a designated and correctly labeled hazardous waste container readily accessible. Engineering controls, such as a chemical fume hood, should be utilized to prevent the generation and inhalation of dusts or aerosols. Personal Protective Equipment (PPE) is mandatory for the safe handling of this compound.
| Personal Protective Equipment (PPE) | Handling Procedures |
| Gloves: Chemical-resistant | Use in a well-ventilated area, preferably a fume hood. |
| Eye Protection: Safety goggles or face shield | Avoid the formation of dust and aerosols. |
| Lab Coat: Standard laboratory coat | Do not eat, drink, or smoke in the handling area. |
| Respiratory Protection: As needed, based on risk assessment | Wash hands thoroughly after handling. |
Step-by-Step Disposal Procedure
The proper disposal of this compound is a multi-step process that ensures the containment and safe removal of the hazardous material.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with the full chemical name ("this compound"), concentration, and the date the waste was first added. The container must be kept securely closed except when adding waste.
-
Spill Management:
-
Solid Spills: Carefully sweep or scoop up the solid material, avoiding dust generation. Place the material into the designated hazardous waste container.
-
Liquid Spills: For a solution containing this compound, absorb the spill with an inert material such as vermiculite (B1170534) or sand. Place the absorbent material into the hazardous waste container.
-
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials, including contaminated wipes and PPE, must be collected and disposed of as hazardous waste.
-
Storage: Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.
-
Final Disposal: Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste. Ensure all institutional and regulatory paperwork is completed accurately.
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
Personal protective equipment for handling AChE-IN-65
Essential Safety Protocols for Handling AChE-IN-65
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on the safety protocols for structurally related acetylcholinesterase (AChE) inhibitors and general best practices for handling potent, uncharacterized research chemicals.[1][2][3] Researchers must conduct a thorough, institution-specific risk assessment and consult with their Environmental Health and Safety (EHS) department before handling this compound.[3] This information is intended to supplement, not replace, institutional safety protocols.
Acetylcholinesterase inhibitors are a class of compounds that can be highly potent and toxic.[3] Inhibition of acetylcholinesterase, a critical enzyme for nerve function, can lead to severe neurological effects.[1] Given that the toxicological properties of this compound have not been fully elucidated, it must be handled with extreme caution as a compound of unknown toxicity.[2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent accidental exposure when handling this compound. The following table summarizes the recommended PPE based on potential hazards.[1][2][3]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | ANSI Z87.1 compliant safety goggles with side shields are required to protect against splashes.[2][3] A face shield should be worn over the goggles, especially when there is a significant splash hazard.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with nitrile or neoprene gloves is mandatory.[2] Inspect gloves for any tears or punctures before use.[1] Cuffs of the inner glove should be under the lab coat sleeve, and the outer glove cuff should be over the sleeve. Change gloves immediately if contaminated.[1] |
| Body Protection | Disposable, Back-Closing Laboratory Gown or Low-Permeability Lab Coat | A disposable, solid-front or back-closing lab gown is recommended to protect skin and personal clothing from contamination.[2][3] For procedures with a higher risk of splashes, a chemical-resistant apron or a full-body suit may be necessary.[1] |
| Respiratory Protection | Fit-Tested N95 Respirator or Higher | At a minimum, a fit-tested N95 respirator should be worn, particularly when handling the compound as a powder to prevent inhalation.[3] For higher-risk procedures, a powered air-purifying respirator (PAPR) may be required based on a risk assessment.[3] |
| Footwear | Closed-Toe, Non-Perforated Shoes | Closed-toe, non-perforated shoes that cover the entire foot are required to protect against spills and dropped objects.[3] |
Operational and Disposal Plans
A designated and clearly labeled area should be established for all work with this compound to prevent cross-contamination.[3]
Safe Handling Workflow
Adherence to a standardized workflow is critical for minimizing exposure risk.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure all work is conducted in a certified chemical fume hood or a containment glove box.[3]
-
Prepare the work surface by covering it with absorbent, disposable bench paper.
-
Assemble all necessary equipment (e.g., spatulas, weigh boats, vials, solvents) within the fume hood to minimize movement in and out of the containment area.
-
-
Weighing the Compound:
-
Preparing Solutions:
-
Add the solvent to the vessel containing the weighed this compound.
-
Ensure the container is sealed before mixing.
-
-
Storage:
-
Store the powdered compound in a tightly sealed container at the recommended temperature, typically -20°C for similar compounds, in a designated and labeled area.[1]
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.[2]
-
Solid Waste: Contaminated PPE (gloves, lab coats), weigh boats, and other plasticware should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[2][3]
-
Liquid Waste: Unused stock solutions and experimental solutions must be collected in a sealed, compatible, and clearly labeled hazardous waste container.[2][3] Do not mix with incompatible waste streams.[3]
-
Sharps Waste: Contaminated needles, syringes, and other sharps must be disposed of in a designated, puncture-resistant, and leak-proof sharps container.[3]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay
This is a generalized protocol for determining the inhibitory activity of a compound like this compound against acetylcholinesterase.
Objective: To determine the IC50 value of this compound, which is the concentration of the inhibitor required to reduce the activity of the acetylcholinesterase enzyme by 50%.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine (ATC) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate (B84403) buffer
-
This compound stock solution and serial dilutions
-
Microplate reader
Methodology:
-
Prepare Reagents:
-
Prepare a working solution of AChE in phosphate buffer.
-
Prepare a solution of the substrate, ATC, in phosphate buffer.
-
Prepare a solution of DTNB in phosphate buffer.
-
Perform serial dilutions of the this compound stock solution to create a range of inhibitor concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add the phosphate buffer, the this compound solution (at various concentrations), and the DTNB solution to the appropriate wells.
-
Include control wells containing the enzyme without the inhibitor and blank wells without the enzyme.
-
Initiate the reaction by adding the AChE enzyme solution to all wells except the blanks.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Start the enzymatic reaction by adding the substrate (ATC) to all wells.
-
Immediately begin monitoring the change in absorbance at a specific wavelength (typically 412 nm) over time using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of enzyme inhibition for each concentration of this compound compared to the control (enzyme without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.[2]
-
Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
